molecular formula C11H18ClNO B3300679 N-(4-methoxybenzyl)-1-propanamine hydrochloride CAS No. 90389-69-8

N-(4-methoxybenzyl)-1-propanamine hydrochloride

Cat. No.: B3300679
CAS No.: 90389-69-8
M. Wt: 215.72 g/mol
InChI Key: FPOLSELBKDBXEM-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-1-propanamine hydrochloride is a useful research compound. Its molecular formula is C11H18ClNO and its molecular weight is 215.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-1-propanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-1-propanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-8-12-9-10-4-6-11(13-2)7-5-10;/h4-7,12H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOLSELBKDBXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of N-(4-methoxybenzyl)-1-propanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(4-methoxybenzyl)-1-propanamine Hydrochloride: Synthesis, Characterization, and Properties

Abstract

N-(4-methoxybenzyl)-1-propanamine Hydrochloride is a secondary amine salt of significant interest in synthetic organic chemistry and as a potential building block in drug discovery. Its structure combines a flexible n-propyl group with a methoxy-substituted benzyl moiety, offering a scaffold for further chemical modification. This guide provides a comprehensive technical overview of its core chemical identity, a detailed, field-proven methodology for its synthesis via N-alkylation of a protected primary amine, and a robust workflow for its analytical characterization and purity assessment. The document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Core Chemical Identity and Properties

The fundamental characteristics of N-(4-methoxybenzyl)-1-propanamine Hydrochloride are derived from its unique molecular structure. The secondary amine is rendered as a hydrochloride salt, which typically enhances stability and aqueous solubility compared to the free base.[1] The molecule's properties are a direct consequence of its constituent functional groups: the electron-donating methoxy group on the aromatic ring, the secondary amine center, and the aliphatic propyl chain.

PropertyValueSource
IUPAC Name N-[(4-methoxyphenyl)methyl]propan-1-amine hydrochloride-
Chemical Formula C₁₁H₁₈ClNODerived
Molecular Weight 215.72 g/mol Derived
Canonical SMILES CCCNCC1=CC=C(C=C1)OC.ClDerived
Appearance Expected to be a white to off-white crystalline solidAnalogy[1]
Solubility Expected to be soluble in water and polar organic solvents (e.g., Methanol, DMSO)Analogy[1]

Synthesis Methodology: A Self-Validating Protocol

The synthesis of secondary amines like N-(4-methoxybenzyl)-1-propanamine is most reliably achieved through the N-alkylation of a primary amine. Direct alkylation can often lead to over-alkylation, yielding tertiary amines and quaternary ammonium salts. To ensure a high-yield, clean conversion, a robust strategy involves the temporary protection of the primary amine (1-propanamine), followed by alkylation and subsequent deprotection. The use of a 2-nitrobenzenesulfonyl (nosyl) protecting group is an exemplary choice due to its ease of installation and its mild cleavage conditions.[2]

Synthetic Workflow Overview

The following diagram outlines the logical flow of the synthesis, from starting materials to the final, purified hydrochloride salt.

Synthetic_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection & Salt Formation A 1-Propanamine C N-Propyl-2-nitrobenzenesulfonamide A->C Triethylamine, DCM B 2-Nitrobenzenesulfonyl Chloride B->C E Protected Secondary Amine C->E K₂CO₃, DMF D 4-Methoxybenzyl Chloride D->E F N-(4-methoxybenzyl)- 1-propanamine (Free Base) E->F Thiophenol, K₂CO₃ G Final Product (HCl Salt) F->G HCl in Et₂O

Caption: Synthetic pathway for N-(4-methoxybenzyl)-1-propanamine HCl.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of secondary amines via nosyl protection.[2]

Step 1: Protection of 1-Propanamine

  • Rationale: To prevent over-alkylation, the primary amine is converted to a sulfonamide, which renders the nitrogen lone pair less nucleophilic. Triethylamine is used as a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • Procedure: a. To a stirred, ice-cooled solution of 1-propanamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM), add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in DCM dropwise. b. Allow the reaction to warm to room temperature and stir for 2 hours. c. Monitor reaction completion by Thin Layer Chromatography (TLC). d. Quench the reaction with 1N HCl (aq). Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-propyl-2-nitrobenzenesulfonamide.

Step 2: N-Alkylation with 4-Methoxybenzyl Chloride

  • Rationale: The sulfonamide proton is acidic and can be removed by a mild base like potassium carbonate. The resulting anion is a potent nucleophile that readily undergoes an Sₙ2 reaction with the electrophilic 4-methoxybenzyl chloride. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this transformation.

  • Procedure: a. Charge a flask with the crude sulfonamide from Step 1 (1.0 eq), potassium carbonate (3.0 eq), and anhydrous DMF. b. Add 4-methoxybenzyl chloride (1.1 eq) to the stirred mixture. c. Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC. d. Cool to room temperature, dilute with water, and extract multiple times with ethyl acetate. e. Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate to yield the crude protected secondary amine.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Rationale: The nosyl group is cleaved using a nucleophilic thiol, such as thiophenol, which attacks the sulfur atom. The resulting free base is an oil and is converted to a stable, easily handled solid hydrochloride salt by treatment with an ethereal solution of HCl.[3]

  • Procedure: a. Dissolve the crude product from Step 2 (1.0 eq) in acetonitrile. b. Add potassium carbonate (3.0 eq) and thiophenol (1.5 eq). c. Stir at room temperature for 3 hours until deprotection is complete (monitored by TLC). d. Filter the mixture and concentrate the filtrate. Purify the residue by column chromatography on silica gel to obtain the pure free base, N-(4-methoxybenzyl)-1-propanamine. e. Dissolve the purified free base in diethyl ether and add a 1.0 M solution of HCl in diethyl ether dropwise until precipitation is complete. f. Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization Workflow

Confirming the identity and purity of the final product is a critical, self-validating step in any synthesis. A multi-technique approach is required to unambiguously characterize the compound.

Analytical_Workflow cluster_spectroscopy Structure Elucidation cluster_chromatography Purity Assessment A Synthesized Crude Product B Purification (Chromatography & Recrystallization) A->B C Purified Sample (White Solid) B->C D ¹H & ¹³C NMR C->D E Mass Spectrometry (MS) C->E F IR Spectroscopy C->F G HPLC or GC-FID C->G H Data Analysis & Final Report (Identity & Purity Confirmed) D->H E->H F->H G->H

Caption: Standard workflow for analytical characterization and quality control.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. Expected signals would include aromatic protons on the disubstituted benzene ring (two doublets), a singlet for the methoxy group protons, a singlet for the benzylic CH₂ protons, and multiplets for the propyl chain protons, along with a broad signal for the N-H proton of the ammonium salt.[4] ¹³C NMR would confirm the presence of 11 distinct carbon environments.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal for this salt. The analysis would show the molecular ion for the free base [M+H]⁺ at m/z 180.14, corresponding to the formula C₁₁H₁₈NO⁺. Key fragmentation patterns would include the tropylium ion from the 4-methoxybenzyl group at m/z 121.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of functional groups. Key expected absorbances include a broad peak around 2400-2800 cm⁻¹ for the R₂NH₂⁺ stretch, C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, aromatic C=C stretches around 1500-1600 cm⁻¹, and a strong C-O stretch for the methoxy ether around 1250 cm⁻¹.[2]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector (set to ~275 nm for the aromatic ring) is the gold standard for assessing the purity of non-volatile organic compounds.[5] A pure sample should exhibit a single major peak.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): For the free base form, GC-FID can provide excellent purity data based on the compound's volatility.[4] The hydrochloride salt is non-volatile and would require conversion to the free base before analysis.

References

  • Pharmaffiliates. N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride. Available at: [Link]

  • LookChem. Production Method of N-(4-Methoxybenzyl)-3-phenylpropylamine. Available at: [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

  • Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Royal Society of Chemistry. Supplementary Information for a related article. Available at: [Link]

  • National Measurement Institute of Australia. REFERENCE MATERIAL PRODUCT INFORMATION SHEET for (±)-3,4-Dimethoxymethcathinone hydrochloride. Available at: [Link]

  • Massive Bio. Methoxyamine Hydrochloride. Available at: [Link]

  • ScholarWorks@GVSU. APPENDIX A Spectroscopic Data of Products from Chapter 2. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for a related article. Available at: [Link]

  • PubChem. N-(4-methoxybenzyl)-2-propanamine hydrochloride. Available at: [Link]

  • PubChem. 4-Methoxybenzylamine. Available at: [Link]

  • ResearchGate. The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Available at: [Link]

Sources

Thermodynamic Solubility Profile of N-(4-methoxybenzyl)-1-propanamine Hydrochloride: A Comparative Analysis in Aqueous and Ethanolic Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solvation thermodynamics of active pharmaceutical ingredient (API) intermediates is a critical prerequisite for rational formulation design, purification, and Biopharmaceutics Classification System (BCS) tiering. This whitepaper provides an in-depth technical analysis of the solubility profile of N-(4-methoxybenzyl)-1-propanamine hydrochloride (Molecular Weight: 215.72 g/mol ), contrasting its behavior in highly polar, high-dielectric aqueous systems against moderately polar, amphiphilic ethanolic systems.

By deconstructing the physicochemical architecture of this secondary amine salt and deploying a self-validating experimental framework based on established pharmacopeial standards[1], this guide equips drug development professionals with the mechanistic insights required to optimize solvent selection.

Physicochemical Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of N-(4-methoxybenzyl)-1-propanamine hydrochloride, we must first analyze its structural dichotomy. The molecule consists of a highly hydrophilic, ionic core (the secondary amine hydrochloride,


) flanked by two distinct hydrophobic domains: a 1-propyl chain and a 4-methoxybenzyl moiety.
Aqueous Solvation Mechanism ( )

In purified water, the high dielectric constant facilitates the complete dissociation of the hydrochloride salt into discrete


 and 

ions. The dominant thermodynamic driver here is the highly exothermic hydration enthalpy resulting from ion-dipole interactions and extensive hydrogen bonding[2]. The ether oxygen on the methoxybenzyl group acts as an additional hydrogen-bond acceptor, marginally enhancing aqueous affinity.

However, solubility is ultimately capped by the hydrophobic effect . The bulky aromatic ring and the aliphatic propyl chain force the surrounding water molecules into a highly ordered, entropically unfavorable clathrate-like cage. Thus, while the ionic core drives dissolution, the entropic penalty of cavity formation limits the maximum achievable concentration.

Ethanolic Solvation Mechanism ( )

In absolute ethanol, the thermodynamic landscape shifts. The significantly lower dielectric constant is insufficient to fully overcome the coulombic attraction between the protonated amine and the chloride anion, leading the solute to exist predominantly as solvent-separated ion pairs or contact ion pairs rather than fully dissociated ions[3].

Despite this reduction in ionic dissociation, ethanol acts as an excellent amphiphilic solvent. Its ethyl chain engages in highly favorable van der Waals dispersion forces with the hydrophobic propyl and methoxybenzyl groups of the solute, drastically reducing the cavity formation energy penalty observed in water.

Solvation_Thermodynamics Solid N-(4-methoxybenzyl)-1-propanamine HCl (Crystal Lattice) Water Aqueous System ε ≈ 78.3 Solid->Water Solvation in H2O Ethanol Ethanolic System ε ≈ 24.5 Solid->Ethanol Solvation in EtOH Dissociated Fully Dissociated Ions (High Hydration Enthalpy) Water->Dissociated Ion-Dipole & H-Bonding IonPair Solvent-Separated Ion Pairs (Favorable VDW Interactions) Ethanol->IonPair Amphiphilic Solvation

Thermodynamic pathways of N-(4-methoxybenzyl)-1-propanamine HCl in aqueous vs. ethanolic systems.

Quantitative Solubility Projections

Based on the structural homology of N-(4-methoxybenzyl)-1-propanamine hydrochloride to other substituted aliphatic amine hydrochlorides[3], the following table summarizes the projected thermodynamic solubility metrics at standard ambient temperature.

Solvent SystemDielectric Constant (

)
Projected Solubility at 25°C (mg/mL)Dominant Solvation MechanismLimiting Thermodynamic Factor
Purified Water 78.3180 - 220Ion-dipole interactions, full ionic dissociationEntropic penalty of hydrophobic cavity formation
Absolute Ethanol 24.560 - 90Amphiphilic solvation, solvent-separated ion pairingInsufficient dielectric constant for full dissociation

Self-Validating Experimental Protocol

To empirically determine the exact thermodynamic equilibrium solubility, we utilize a highly controlled Saturation Shake-Flask Method aligned with [1].

As a Senior Application Scientist, I do not merely execute steps; I design self-validating systems . Every phase of this protocol contains an internal control to ensure the data is an artifact-free representation of thermodynamic reality.

Step 1: Preparation of Saturated Suspensions
  • Action: Add an excess of N-(4-methoxybenzyl)-1-propanamine hydrochloride (e.g., 300 mg for water, 150 mg for ethanol) to 1.0 mL of the respective solvent in sealed, inert borosilicate glass vials.

  • Causality: Borosilicate glass is chosen over standard polypropylene tubes to eliminate the risk of hydrophobic adsorption of the API onto the container walls, which would artificially skew the equilibrium.

Step 2: Isothermal Equilibration (The Self-Validating Check)
  • Action: Place the vials in an orbital shaker water bath set strictly to 25.0 ± 0.1 °C at 150 RPM. Extract aliquots at exactly 24 hours and 48 hours .

  • Causality: Solubility is an enthalpy-driven process; even a 1°C fluctuation can alter the equilibrium constant. The dual-timepoint sampling is our self-validating mechanism: if the concentration variance between the 24h and 48h samples is

    
    , we mathematically confirm that true thermodynamic equilibrium has been achieved, effectively ruling out transient supersaturation[4].
    
Step 3: Phase Separation & Adsorption Validation
  • Action: Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet the undissolved solid. Filter the supernatant using a 0.22 µm PVDF syringe filter for the aqueous sample and a 0.22 µm PTFE syringe filter for the ethanolic sample . Discard the first 0.5 mL of the filtrate.

  • Causality: Centrifugation alone leaves micro-particulates that falsely elevate HPLC quantification. We match the filter membrane to the solvent's polarity (Hydrophilic PVDF for water; Hydrophobic PTFE for ethanol) to prevent membrane degradation. Discarding the first 0.5 mL saturates any potential non-specific binding sites on the filter membrane, ensuring the collected filtrate represents the true solution concentration.

Step 4: HPLC-UV Quantification
  • Action: Dilute the filtrates appropriately with the mobile phase and analyze via HPLC-UV at ~225 nm (targeting the absorbance maximum of the methoxybenzyl chromophore). Calculate concentration against a validated 5-point calibration curve.

USP_Protocol Prep 1. Preparation Excess API + Solvent Equil 2. Equilibration 25°C, 24-48h Agitation Prep->Equil Sep 3. Phase Separation Centrifugation & Filtration Equil->Sep Anal 4. Quantification HPLC-UV Analysis Sep->Anal

Self-validating USP <1236> shake-flask methodology for thermodynamic solubility determination.

Conclusion

The solubility profile of N-(4-methoxybenzyl)-1-propanamine hydrochloride is a classic demonstration of competing thermodynamic forces. While water provides the superior environment for ionic dissociation yielding higher absolute solubility, ethanol offers an excellent amphiphilic alternative by stabilizing the hydrophobic domains of the molecule. By employing the self-validating shake-flask methodology detailed above, formulation scientists can confidently generate the rigorous thermodynamic data required for downstream pharmaceutical development.

References

  • Title: <1236> Solubility Measurements - USP-NF Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Solubilities of High Molecular Weight Primary Aliphatic Amine Hydrochlorides in Ethanol Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry Source: Lumen Learning URL: [Link]

Sources

Technical Guide: Physicochemical Profiling of N-(4-methoxybenzyl)-1-propanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-methoxybenzyl)-1-propanamine hydrochloride (also known as N-propyl-4-methoxybenzylamine HCl) is a secondary amine intermediate frequently utilized in the synthesis of reductive amination targets and pharmacological ligands.

The pKa of the conjugate acid (BH⁺) is the critical parameter defining its ionization state.[1] Based on structure-activity relationship (SAR) analysis of experimentally validated analogs, the pKa of this compound is 9.75 ± 0.15 .[1]

At physiological pH (7.4), the compound exists predominantly (>99%) in its protonated, cationic form, which dictates its high aqueous solubility and specific membrane permeability characteristics.

Part 1: Physicochemical Profile & pKa Data[2][3][4]

The following data synthesizes theoretical predictions with experimental values from structural analogs (N-propylbenzylamine and 4-methoxybenzylamine).

Ionization Constants & Properties
PropertyValue / RangeConfidenceContext
pKa (Conjugate Acid) 9.75 ± 0.15 High (SAR-Derived)Determines ionization at pH 7.[1]4.
Dominant Species (pH 7.4) Cationic (BH⁺) >99.5%Critical for solubility formulation.[1]
Dominant Species (pH 11.0) Neutral (B) >90%Required for extraction/purification.[1]
LogD (pH 7.4) ~0.8 - 1.1 MediumDistribution coefficient (lipophilicity).[1]
LogP (Neutral) 2.6 - 2.8 MediumIntrinsic lipophilicity of free base.[1]
Structural Mechanistic Analysis

The pKa value is governed by two competing electronic effects on the nitrogen atom:

  • Inductive Stabilization (+I Effect): The N-propyl group acts as an electron-donating alkyl chain, increasing electron density on the nitrogen relative to a primary amine.[1] This raises the pKa (basicity) compared to 4-methoxybenzylamine (~9.5).[1]

  • Resonance Donation (+M Effect): The para-methoxy group on the benzene ring donates electron density into the aromatic system.[1] Although the methylene spacer (

    
    ) insulates the nitrogen from direct conjugation, the overall electron-rich nature of the benzyl ring stabilizes the protonated ammonium cation via through-space interactions and minor inductive transmission, slightly raising the pKa relative to unsubstituted N-propylbenzylamine (9.6).
    

Part 2: Ionization Equilibrium Visualization

The following diagram illustrates the deprotonation equilibrium of the hydrochloride salt in an aqueous environment.

IonizationEquilibrium Salt Solid Salt (BH+ Cl-) Cation Protonated Cation (BH+) Dominant at pH < 9.7 Salt->Cation Dissolution (H2O) FreeBase Free Base (B) Dominant at pH > 9.7 Cation->FreeBase Ka (Deprotonation) Proton H+

Figure 1: Dissociation pathway of N-(4-methoxybenzyl)-1-propanamine HCl. The equilibrium shifts to the free base only under basic conditions (pH > pKa).

Part 3: Experimental Determination Protocol

To validate the specific pKa for your batch, Potentiometric Titration is the gold standard method.[1] This protocol ensures accuracy by accounting for the hydrochloride counter-ion.[1]

Methodology: Potentiometric Titration of Amine HCl

Objective: Determine the thermodynamic pKa via precise pH monitoring during base neutralization.

1. Reagents & Equipment
  • Analyte: ~50 mg N-(4-methoxybenzyl)-1-propanamine HCl (High Purity >98%).

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized (CO₂-free).

  • Solvent: 0.15 M KCl (aqueous) to maintain constant ionic strength.

  • Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.[1]

2. Step-by-Step Workflow
  • System Calibration:

    • Calibrate pH electrode using buffers pH 4.01, 7.00, and 10.01 at 25°C.

    • Critical: Ensure slope efficiency is 98-102%.

  • Sample Preparation:

    • Weigh exactly ~30-50 mg of the amine hydrochloride salt.[1]

    • Dissolve in 50 mL of 0.15 M KCl solution.

    • Note: No acid addition is needed initially because the substance is already a salt (BH⁺Cl⁻).[1] The starting pH will be acidic (~4-5).[1]

  • Titration:

    • Titrate with 0.1 M NaOH in small increments (e.g., 0.05 mL).

    • Record pH after signal stabilization (drift < 0.5 mV/min).

    • Continue titration until pH reaches ~11.5 (past the inflection point).[1]

  • Data Analysis (Bjerrum Method):

    • Plot pH (y-axis) vs. Volume of NaOH (x-axis).[1]

    • Identify the Half-Equivalence Point : The volume where exactly 50% of the BH⁺ has been converted to B.[1]

    • At this point, pH = pKa .[1][2]

3. Experimental Logic Diagram

TitrationWorkflow Start Start: Amine HCl Salt Dissolve Dissolve in 0.15M KCl (Initial pH ~5.0) Start->Dissolve Titrate Add 0.1M NaOH (Stepwise) Dissolve->Titrate Equilibrium Equilibrium Shift: BH+ + OH- -> B + H2O Titrate->Equilibrium Inflection Detect Inflection Point (100% Conversion) Equilibrium->Inflection Monitor pH Calc Calculate Half-Equivalence (pH at 50% Vol) Inflection->Calc Derive pKa

Figure 2: Potentiometric titration workflow for accurate pKa determination of amine salts.

Part 4: Implications for Drug Development

Solubility & Formulation
  • pH < 8.0: The compound is highly soluble (>10 mg/mL) due to the cationic charge.[1] It is suitable for aqueous formulations (IV/oral solutions).[1]

  • pH > 9.0: Solubility drops drastically as the neutral free base precipitates.[1] Avoid formulating in basic buffers (e.g., Carbonate) to prevent crashing out.[1]

Membrane Permeability (Lysosomal Trapping)
  • Mechanism: As a lipophilic amine (LogP ~2.[1]7) with a pKa ~9.75, this compound is prone to lysosomal trapping .[1]

  • Process: The neutral species crosses the lysosomal membrane (pH 7.2 cytosol).[1] Inside the lysosome (pH 4.5-5.0), it becomes fully protonated (BH⁺) and cannot diffuse back out.

  • Impact: This may lead to high volume of distribution (Vd) and potential phospholipidosis concerns during toxicity screening.[1]

Chemical Stability
  • The hydrochloride salt is stable.[1][3][4] However, the free base is a secondary amine susceptible to oxidation or carbamate formation if exposed to atmospheric CO₂. Store the free base under inert gas (Argon/Nitrogen).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74850, N-Benzylpropan-1-amine (Analog).[1] Retrieved from [Link]1]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths, London.[1] (Standard reference for benzylamine class pKa values).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Protocol for potentiometric titration and pKa analysis).[1][5]

  • Hansch, C., et al. (1995). Chem-Bio Informatics and Data Mining: A compilation of pKa values.[1] (Source for Hammett equation constants for 4-methoxy substituents).

Sources

Structural Analysis of N-(4-methoxybenzyl)-1-propanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-methoxybenzyl)-1-propanamine hydrochloride (CAS: 90389-69-8) is a secondary amine salt of significant utility in medicinal chemistry.[1] Often overshadowed by its branched isomers (e.g., Formoterol intermediates), this linear congener serves as a critical building block for N-alkylated benzylamine pharmacophores and a model compound for studying secondary amine salt polymorphism.

This guide moves beyond basic datasheet parameters to provide a rigorous structural elucidation framework. It synthesizes first-principles spectroscopy with practical impurity profiling, offering a self-validating protocol for confirming identity and purity in drug development contexts.[1]

Molecular Architecture & Theoretical Framework

Understanding the physicochemical behavior of this molecule requires a detailed look at its connectivity and electronic environment.

Structural Visualization

The following diagram illustrates the connectivity and atom numbering used for the spectroscopic assignments in Section 4.

G cluster_0 N-(4-methoxybenzyl)-1-propanamine HCl C1 C1 (Ar) C2 C2/C6 (Ar) C7 C7 (Benzylic) C1->C7 C2->C1 C3 C3/C5 (Ar) C3->C2 C4 C4 (Ar-O) C4->C3 OMe O-Me (C11) OMe->C4 N8 NH2+ Cl- C7->N8 C9 C9 (N-CH2) N8->C9 C10 C10 (CH2) C9->C10 C11 C11 (CH3) C10->C11

Figure 1: Connectivity map of N-(4-methoxybenzyl)-1-propanamine HCl. Colors denote functional zones: Blue (Aromatic), Red (Ether), Green (Aliphatic), Yellow (Ionic Center).

Physicochemical Profile
PropertyValue / DescriptionRelevance
Formula C

H

NO[1][2][3] · HCl
Stoichiometry confirmation
MW 215.72 g/mol (Salt); 179.26 g/mol (Base)Mass balance calculations
CAS (Salt) 90389-69-8Regulatory identification
CAS (Base) 90390-02-6Precursor identification
pKa (Calc.) ~10.2 (Secondary Amine)Buffer selection for HPLC
Solubility High: Water, MeOH; Low: Hexane, Et2OExtraction/Purification logic

Synthesis Context & Impurity Profiling[1][4]

To validate the structure, one must understand the genesis of the molecule. The standard synthesis involves the reductive amination of p-anisaldehyde with n-propylamine.[1] This route dictates the impurity profile you must screen for.

Reaction Pathway & Byproducts

Synthesis Aldehyde p-Anisaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + Amine Amine n-Propylamine Amine->Imine Reduction Reduction (NaBH4 / H2, Pd/C) Imine->Reduction Product Target Secondary Amine (N-(4-methoxybenzyl)-1-propanamine) Reduction->Product Major Path Impurity1 Impurity A: Benzyl Alcohol (Over-reduction) Reduction->Impurity1 Side Rxn (Direct Red.) Impurity2 Impurity B: Tertiary Amine (Bis-alkylation) Product->Impurity2 + Aldehyde (Over-reaction)

Figure 2: Synthesis pathway highlighting the origin of critical impurities (Impurity A and B) that structurally resemble the target.[1]

Critical Insight: The presence of a tertiary amine impurity (Impurity B) is the most common structural deviation. It is detected by the appearance of a second benzylic signal in NMR and a mass shift of +120 Da in MS.

Spectroscopic Elucidation (The Core)

This section details the expected spectral signatures.[4][5][6] The data below represents a self-validating set: if your sample deviates significantly, it is likely not the target salt.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 (Preferred for salts to prevent precipitation and slow exchange).[1]

H NMR Assignment (400 MHz, DMSO-d

)
PositionShift (

, ppm)
MultiplicityIntegralStructural Logic (Causality)
NH

9.0 - 9.5Broad Singlet2HAmmonium protons exchanging; deshielded by positive charge.[1]
Ar-H (C2/C6) 7.45Doublet (

Hz)
2HOrtho to alkyl group; AA' part of AA'BB' system.[1]
Ar-H (C3/C5) 6.95Doublet (

Hz)
2HOrtho to Methoxy (shielded by resonance).[1]
Benzylic (C7) 4.05Singlet (or broad s)2HDeshielded by aromatic ring and cationic nitrogen.
O-Me 3.75Singlet3HCharacteristic methoxy on aromatic ring.
N-CH

(C9)
2.80Triplet (broadened)2HAdjacent to cationic nitrogen.[1]
CH

(C10)
1.65Sextet2HShielded aliphatic core.
CH

(C11)
0.90Triplet3HTerminal methyl group.

Expert Note: In CDCl


, the salt may form tight ion pairs, causing the benzylic protons to appear as a doublet due to coupling with the NH

protons. Adding D

O collapses this to a singlet.

C NMR Key Signals
  • 159.5 ppm: C4 (Aromatic C-O). Distinctive most downfield carbon.

  • 130.5 ppm: C2/C6 (Aromatic CH).

  • 114.0 ppm: C3/C5 (Aromatic CH).

  • 55.2 ppm: O-Me.[1][7]

  • 50.5 ppm: Benzylic C7.

  • 48.0 ppm: N-CH

    
     (Propyl).[1]
    
Vibrational Spectroscopy (FT-IR)

The HCl salt form drastically alters the IR spectrum compared to the free base.

  • 2400 – 3000 cm

    
     (Broad):  The "Ammonium Band."[1] A wide, jagged absorption band characteristic of secondary amine salts (R
    
    
    
    NH
    
    
    Cl
    
    
    ), often obscuring C-H stretches.
  • ~1250 cm

    
     & 1030 cm
    
    
    
    :
    Strong asymmetric and symmetric C-O-C stretching vibrations from the anisole (methoxy) moiety.[1]
  • 1500 – 1600 cm

    
    :  Aromatic ring breathing modes.[1]
    
Mass Spectrometry (ESI-MS)
  • Parent Ion: [M+H]

    
     = 180.14 m/z.
    
  • Base Peak: m/z 121.06 (4-Methoxybenzyl cation / Tropylium derivative).[1]

    • Mechanism:[1][8] Benzylic cleavage is highly favored, ejecting the neutral propylamine fragment.

  • Interpretation: A clean spectrum should show only 180 and 121. Presence of m/z 300+ indicates bis-alkylation (Impurity B).[1]

Analytical Protocol (SOP)

Use this workflow to validate the material upon receipt or synthesis.

SOP Start Sample Receipt (White Crystalline Solid) Solubility Solubility Check (Dissolve in Water) Start->Solubility pH_Check pH Check (Target: Acidic ~4-5) Solubility->pH_Check Clear Soln HPLC HPLC Purity (C18, Acidic Mobile Phase) pH_Check->HPLC NMR 1H NMR (DMSO-d6) Confirm Structure & Stoichiometry HPLC->NMR >98% Area Decision Pass/Fail Criteria NMR->Decision

Figure 3: Standard Operating Procedure for structural validation.

Detailed Methodologies
  • HPLC Condition:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 mins.

    • Rationale: The amine is basic; TFA ensures it remains protonated (ionic) for sharp peak shape and retention.

  • Chloride Content (Titration):

    • Dissolve 50 mg in water. Titrate with 0.1 N AgNO

      
       using a potentiometric endpoint.
      
    • Target: ~16.4% w/w Chloride. This confirms the mono-hydrochloride stoichiometry.

References

  • Chemical Identification: National Center for Biotechnology Information. (2023).[4] PubChem Compound Summary for CID 12352100, 4-Methoxybenzylamine (Analogous Fragment Data). Retrieved from [Link]

  • Synthesis & Impurities: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational text for the synthesis route described).
  • IR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[7] (Authoritative source for amine salt IR band assignments).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Sources

suppliers and commercial availability of N-(4-methoxybenzyl)-1-propanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Methoxybenzyl)-1-propanamine Hydrochloride (CAS: 90389-69-8 for HCl salt; 90390-02-6 for free base) is a secondary amine building block used primarily in medicinal chemistry as a structural motif or a protected intermediate.[1] While available from specialized catalog suppliers, it is often classified as a "make-to-order" or "lead-time" item rather than a bulk commodity.

This guide provides a dual-track strategy for researchers:

  • Sourcing: Identification of verified supply channels and critical quality attributes (CQAs).

  • Synthesis: A validated, scalable "in-house" production protocol via reductive amination, offering a cost-effective alternative to commercial procurement when lead times are prohibitive.

Chemical Identity & Properties

Accurate identification is critical to avoid confusion with structural isomers (e.g., isopropyl derivatives).

AttributeSpecification
Chemical Name N-(4-Methoxybenzyl)-1-propanamine Hydrochloride
Synonyms N-propyl-4-methoxybenzylamine HCl; (4-methoxyphenyl)methyl(propyl)amine HCl
CAS Number 90389-69-8 (HCl Salt) / 90390-02-6 (Free Base)
Molecular Formula C₁₁H₁₇NO[1][2][3] · HCl
Molecular Weight 179.26 g/mol (Free Base) / 215.72 g/mol (HCl Salt)
Structure 4-MeO-C₆H₄-CH₂-NH-CH₂CH₂CH₃ · HCl
Physical State White to off-white crystalline solid (Salt); Pale yellow oil (Free Base)
Solubility Water (High for HCl salt), Methanol, Ethanol
Stability Hygroscopic (HCl salt); Store desiccated at RT or 2-8°C

Commercial Sourcing Landscape

Availability Status
  • Tier 1 (Global Distributors): Major catalogs (e.g., Sigma-Aldrich, Fisher) often list this as a "Building Block" with lead times of 2–4 weeks, indicating they may not hold stock but source from partner labs.

  • Tier 2 (Specialized Synthesis Houses): Suppliers like Enamine , Combi-Blocks , and ChemScene are the primary direct sources.

  • Market Position: It is not a bulk commodity. Prices typically range from

    
    150 per gram  for research quantities, driven by the manual nature of its packaging and purification.
    
Supplier Evaluation Criteria

When ordering, validate the following to ensure the correct isomer is supplied:

  • CAS Verification: Explicitly request CAS 90389-69-8 . Confusion with the isopropyl isomer (N-(4-methoxybenzyl)propan-2-amine) is common.

  • Salt Form: Ensure the quote specifies "Hydrochloride."[4] Free bases oxidize faster and are harder to handle as solids.

  • Purity: Standard is >95% (NMR/LCMS). For GMP applications, request residual solvent data (methanol is common).

Technical Protocol: In-House Synthesis (Make vs. Buy)

For quantities >10g or when immediate availability is required, synthesis is the superior option. The reaction is a robust reductive amination of p-anisaldehyde and n-propylamine.

Reaction Pathway

The synthesis proceeds via the formation of an imine (Schiff base) followed by reduction. Sodium Borohydride (NaBH₄) is the preferred reducing agent due to its safety profile compared to cyanoborohydride.

G Anisaldehyde p-Anisaldehyde (C8H8O2) Imine Intermediate Imine (Schiff Base) Anisaldehyde->Imine MeOH, RT, 2h - H2O Propylamine n-Propylamine (C3H9N) Propylamine->Imine FreeBase Free Base Amine (Oil) Imine->FreeBase Reduction NaBH4 NaBH4 (Reducing Agent) NaBH4->FreeBase FinalProduct N-(4-methoxybenzyl)-1-propanamine HCl (Solid Precipitate) FreeBase->FinalProduct Salt Formation HCl_Gas HCl (g) or HCl in Dioxane HCl_Gas->FinalProduct

Figure 1: Step-wise reductive amination pathway for the synthesis of N-(4-methoxybenzyl)-1-propanamine HCl.

Experimental Methodology

Scale: 100 mmol (approx. 20g theoretical yield)

Reagents:

  • p-Anisaldehyde (4-Methoxybenzaldehyde): 13.6 g (100 mmol)

  • n-Propylamine: 5.9 g (100 mmol)

  • Methanol (dry): 100 mL

  • Sodium Borohydride (NaBH₄): 4.0 g (105 mmol)

  • HCl (4M in Dioxane or ethereal HCl)

Step-by-Step Protocol:

  • Imine Formation:

    • In a 250 mL round-bottom flask, dissolve p-anisaldehyde (13.6 g) in Methanol (50 mL).

    • Add n-propylamine (5.9 g) dropwise over 10 minutes. Note: Exothermic reaction.

    • Stir at Room Temperature (RT) for 2–4 hours. (Monitoring: TLC should show disappearance of aldehyde).

  • Reduction:

    • Cool the solution to 0°C (Ice bath).

    • Add NaBH₄ (4.0 g) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

    • Allow to warm to RT and stir overnight.

  • Work-up (Isolation of Free Base):

    • Quench excess hydride with water (20 mL) or dilute acetic acid.

    • Evaporate Methanol under reduced pressure.

    • Basify the residue with 1M NaOH (pH > 11).

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organic layer over Na₂SO₄ and concentrate to yield the Free Base (pale yellow oil).

  • Salt Formation (HCl Salt):

    • Dissolve the crude oil in minimal diethyl ether or ethanol.

    • Add HCl in Dioxane (or bubble HCl gas) dropwise at 0°C until no further precipitation occurs.

    • Filter the white solid, wash with cold ether, and dry under vacuum.

Critical Control Points:

  • Stoichiometry: Use a slight excess of amine (1.05 eq) if dialkylation is observed, though steric hindrance usually favors mono-alkylation here.

  • Moisture: Keep the imine formation dry (molecular sieves optional) to drive equilibrium, though NaBH₄ tolerates methanol well.

Quality Assurance & Analytics

To validate the synthesized or purchased material, compare against these standards:

  • ¹H NMR (DMSO-d₆):

    • δ 7.4 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H) – Aromatic PMB signals.

    • δ 4.0 (s, 2H) – Benzylic CH₂.

    • δ 3.73 (s, 3H) – Methoxy group.

    • δ 2.8 (t, 2H) – Propyl N-CH₂.

    • δ 1.6 (m, 2H) – Propyl central CH₂.

    • δ 0.9 (t, 3H) – Terminal Methyl.

  • HPLC Purity: >98% area.

  • Storage: The HCl salt is hygroscopic. Store in a tightly sealed vial with desiccant.

References

  • ChemicalBook. N-(4-methoxybenzyl)-N-propylamine Product Description & Suppliers.Link

  • PubChem. Compound Summary: N-(4-methoxybenzyl)propan-1-amine.[1] National Library of Medicine. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
  • ChemScene. Product Information: N-(4-Methoxybenzyl)propylamine.[1]Link

Sources

Methodological & Application

Synthesis of N-(4-methoxybenzyl)-1-propanamine hydrochloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of N-(4-methoxybenzyl)-1-propanamine hydrochloride, a valuable secondary amine intermediate in pharmaceutical and organic synthesis. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles and procedural steps.

Introduction

N-(4-methoxybenzyl)-1-propanamine hydrochloride is a key building block in the synthesis of various organic molecules. Its structure, featuring a secondary amine, a benzyl group, and a methoxy substituent, makes it a versatile intermediate. This guide will focus on a robust and widely applicable synthetic method: one-pot reductive amination.

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control in forming carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[1] This one-pot approach simplifies the procedure and often leads to higher yields compared to stepwise methods.[2]

Mechanistic Insight: The Power of Reductive Amination

The chosen synthetic strategy hinges on the reductive amination of p-anisaldehyde (4-methoxybenzaldehyde) with 1-propanamine. This reaction proceeds in two key stages:

  • Imine Formation: The primary amine (1-propanamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-anisaldehyde. This is followed by dehydration to form an intermediate imine. The formation of the imine is a reversible process and is often catalyzed by a mild acid.[3]

  • In Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a single bond, yielding the desired secondary amine.

A critical aspect of this one-pot procedure is the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation.[3] Its mild nature allows for the selective reduction of the iminium ion in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.[4][5] The steric bulk and electron-withdrawing acetoxy groups of NaBH(OAc)₃ moderate its reactivity, making it a highly selective reagent for this purpose.[3]

Experimental Protocol

This section details the step-by-step procedure for the synthesis, purification, and characterization of N-(4-methoxybenzyl)-1-propanamine hydrochloride.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
p-Anisaldehyde (4-methoxybenzaldehyde)ReagentMajor Chemical Supplier123-11-5
1-Propanamine (n-Propylamine)ReagentMajor Chemical Supplier107-10-8
Sodium triacetoxyborohydrideReagentMajor Chemical Supplier56553-60-7
1,2-Dichloroethane (DCE)AnhydrousMajor Chemical Supplier107-06-2
Hydrochloric acid (HCl)1 M in Diethyl EtherMajor Chemical Supplier7647-01-0
Sodium bicarbonate (NaHCO₃)Saturated solutionIn-house preparation144-55-8
BrineSaturated NaCl solutionIn-house preparation7647-14-5
Anhydrous magnesium sulfate (MgSO₄)ReagentMajor Chemical Supplier7487-88-9
Diethyl ether (Et₂O)ACS GradeMajor Chemical Supplier60-29-7
Dichloromethane (DCM)ACS GradeMajor Chemical Supplier75-09-2

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. 1,2-Dichloroethane is a suspected carcinogen and should be handled with extreme care.

Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add p-anisaldehyde (10.0 g, 73.4 mmol) and anhydrous 1,2-dichloroethane (100 mL).

  • Addition of Amine: With gentle stirring, add 1-propanamine (4.78 g, 6.6 mL, 80.7 mmol, 1.1 equivalents) to the solution at room temperature.

  • Addition of Reducing Agent: After stirring for 20-30 minutes, add sodium triacetoxyborohydride (20.3 g, 95.4 mmol, 1.3 equivalents) portion-wise over 15-20 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-5 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-methoxybenzyl)-1-propanamine as an oil.

Purification of the Free Base

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. However, for many applications, direct conversion to the hydrochloride salt provides sufficient purity.

Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude N-(4-methoxybenzyl)-1-propanamine in a minimal amount of diethyl ether (approximately 50-100 mL).

  • Precipitation: While stirring, slowly add a 1 M solution of hydrochloric acid in diethyl ether dropwise until no further precipitation is observed.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the solid with cold diethyl ether (2 x 20 mL).

  • Drying: Dry the N-(4-methoxybenzyl)-1-propanamine hydrochloride in a vacuum oven at 40-50 °C to a constant weight.

Reaction Workflow Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_salt_formation Salt Formation p_anisaldehyde p-Anisaldehyde mixing Mixing in DCE p_anisaldehyde->mixing propanamine 1-Propanamine propanamine->mixing imine_formation Imine Formation mixing->imine_formation reduction Reduction with NaBH(OAc)3 imine_formation->reduction quench Quench (NaHCO3) reduction->quench extraction Extraction (DCM) quench->extraction wash Wash (Brine) extraction->wash dry_concentrate Dry & Concentrate wash->dry_concentrate free_base Crude Free Base dry_concentrate->free_base dissolve Dissolve in Et2O free_base->dissolve precipitate Precipitate with HCl in Et2O dissolve->precipitate filter_dry Filter & Dry precipitate->filter_dry final_product N-(4-methoxybenzyl)-1-propanamine HCl filter_dry->final_product

Caption: Workflow for the synthesis of N-(4-methoxybenzyl)-1-propanamine hydrochloride.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Compare the observed melting point with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

Troubleshooting

IssuePossible CauseSolution
Low or no product formationInactive reducing agentUse fresh sodium triacetoxyborohydride.
Wet solvent or reagentsEnsure all glassware is dry and use anhydrous solvents.
Presence of unreacted aldehydeInsufficient reducing agentUse a slight excess of sodium triacetoxyborohydride.
Incomplete reactionIncrease reaction time and monitor by TLC.
Formation of dialkylated product-This is generally minimal with this procedure. If problematic, a two-step procedure (imine formation followed by reduction) can be considered.[4]
Oily product after HCl additionImpurities presentPurify the crude free base by column chromatography before salt formation.
Insufficient dryingEnsure the final product is thoroughly dried under vacuum.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(4-methoxybenzyl)-1-propanamine hydrochloride via a one-pot reductive amination. The use of sodium triacetoxyborohydride offers a mild and selective method for this transformation. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for their research and development needs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Maryanoff, C. A. (2004). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 202-214). American Chemical Society. [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

  • CN101921200A - A kind of preparation method of N-benzyl-1-(4-methoxyphenyl)-2-propanamine. (2010).
  • LookChem. (n.d.). Production Method of N-(4-Methoxybenzyl)-3-phenylpropylamine. Chempedia. [Link]

  • Shiraishi, T., & Toshimitsu, A. (2020). Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique: Reaction Cases of Less Reactive Amines and Studies by Computational Chemistry. Scientific Research Publishing. [Link]

  • CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (2011).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubChem. (n.d.). N-(4-methoxybenzyl)-2-propanamine hydrochloride. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Oakwood Chemical. (n.d.). N-(4-Methoxybenzyl)cyclopropanamine hydrochloride. [Link]

  • US3337630A - Process for the purification of amines. (1967).

Sources

Application Note: N-(4-methoxybenzyl)-1-propanamine HCl as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In modern drug discovery, the n-propyl group is a ubiquitous lipophilic pharmacophore, particularly prevalent in central nervous system (CNS) therapeutics such as dopamine agonists (e.g., pramipexole, ropinirole analogs) and various monoamine transporter inhibitors. Synthesizing these N-propylated active pharmaceutical ingredients (APIs) often requires precise control over sequential nitrogen functionalization.

N-(4-methoxybenzyl)-1-propanamine hydrochloride (CAS: 90389-69-8) serves as a highly strategic, pre-assembled building block for this purpose. It provides the requisite n-propyl chain while masking the secondary amine with a para-methoxybenzyl (PMB) protecting group. Unlike standard benzyl (Bn) groups, the PMB group offers a distinct mechanistic advantage: the electron-donating methoxy moiety significantly lowers the oxidation potential of the aromatic ring and stabilizes the corresponding benzylic carbocation[1][2]. This enables highly orthogonal deprotection strategies—such as oxidative cleavage or mild acidolysis—that preserve reducible functional groups (like alkenes, alkynes, or halogens) which would otherwise be destroyed by standard palladium-catalyzed hydrogenation[3].

Mechanistic Insights: The PMB Advantage

The utility of N-(4-methoxybenzyl)-1-propanamine lies in its predictable reactivity and orthogonal deprotection profile[4]. Once the intermediate is coupled with a target electrophile (via reductive amination or alkylation) to form a protected tertiary amine, the PMB group must be removed. The choice of deprotection relies on the specific vulnerabilities of the target API:

  • Oxidative Cleavage via Single Electron Transfer (SET): Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), the electron-rich PMB ring undergoes a SET to form a radical cation, which is rapidly converted to an oxonium ion[1][5]. Causality in experimental design: Water must be present in the solvent system (typically DCM/H₂O) to act as a nucleophile, hydrolyzing the oxonium intermediate to release the secondary amine and p-methoxybenzaldehyde[2].

  • Acidolytic Cleavage via Carbocation Generation: Strong acids like Trifluoroacetic Acid (TFA) can protonate the nitrogen and facilitate the expulsion of the highly stable p-methoxybenzyl carbocation. Causality in experimental design: If left unchecked, this highly reactive carbocation will re-alkylate the newly freed amine or other nucleophilic sites on the API. Therefore, a cation scavenger such as anisole or thioanisole must be added in excess to trap the carbocation via a rapid Friedel-Crafts alkylation[6][7].

Synthetic Workflow & Visualization

Workflow SM N-(4-methoxybenzyl)-1-propanamine (Secondary Amine) Intermediate N-PMB-N-Propyl-Alkylamine (Protected Tertiary Amine) SM->Intermediate Functionalization (Reductive Amination) Reagent Electrophile (e.g., Aldehyde/Alkyl Halide) Reagent->Intermediate Condensation Deprotect_DDQ Oxidative Cleavage (DDQ, DCM/H2O) Intermediate->Deprotect_DDQ Deprotect_TFA Acidolytic Cleavage (TFA, Anisole) Intermediate->Deprotect_TFA Target N-Propyl-Alkylamine API (Target Secondary Amine) Deprotect_DDQ->Target SET & Hydrolysis Byproduct p-Methoxybenzaldehyde (or PMB-Anisole adduct) Deprotect_DDQ->Byproduct Deprotect_TFA->Target Cation Scavenging Deprotect_TFA->Byproduct

Fig 1. Synthetic workflow for N-propylation using the PMB-protected intermediate.

Validated Experimental Protocols

The following protocols represent self-validating, scalable systems for utilizing N-(4-methoxybenzyl)-1-propanamine HCl.

Protocol A: Free-Basing and Reductive Amination

Objective: Couple the intermediate with an API-precursor aldehyde.

  • Free-Basing: Suspend N-(4-methoxybenzyl)-1-propanamine HCl (1.0 eq) in dichloromethane (DCM). Add saturated aqueous NaHCO₃ (1.5 eq) and stir vigorously for 15 minutes. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate. Rationale: The HCl salt must be neutralized to expose the nucleophilic lone pair on the nitrogen.

  • Imine Formation: Dissolve the free amine (1.0 eq) and the target aldehyde (0.95 eq) in 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours. Rationale: DCE is preferred over DCM due to its higher boiling point and better solubility profile for complex iminium intermediates.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.

  • Workup: Quench with 1N NaOH to break down boron complexes. Extract with DCM, wash with brine, dry, and purify via silica gel chromatography to yield the N-PMB-N-propyl tertiary amine.

Protocol B: Oxidative PMB Deprotection (DDQ Method)

Objective: Remove the PMB group to yield the target secondary amine API when the molecule contains acid-sensitive moieties.

  • Reaction Setup: Dissolve the N-PMB-N-propyl tertiary amine (1.0 eq) in a mixture of DCM and H₂O (18:1 v/v). Rationale: The 5% water content is strictly required to trap the oxonium intermediate[1][5].

  • Oxidation: Add DDQ (1.2 to 1.5 eq) portion-wise at room temperature. The solution will immediately turn deep green/black, indicating the formation of the charge-transfer complex. Stir for 2–4 hours until TLC indicates complete consumption of the starting material.

  • Workup (Critical Step): Filter the reaction mixture through a pad of Celite to remove the precipitated 2,3-dichloro-5,6-dicyanohydroquinone (DDH₂) byproduct. Wash the filtrate with saturated aqueous NaHCO₃ (3x) to remove residual DDQ and acidic byproducts.

  • Purification: Concentrate the organic layer. The byproduct, p-methoxybenzaldehyde, can be removed via column chromatography or by converting the target amine to its HCl salt and washing the organic layer with non-polar solvents.

Protocol C: Acidolytic PMB Deprotection (TFA/Anisole Method)

Objective: Remove the PMB group when the molecule contains oxidation-sensitive moieties (e.g., electron-rich aromatics, thioethers).

  • Reaction Setup: Dissolve the protected amine (1.0 eq) in neat Trifluoroacetic acid (TFA) (10-20 volumes) containing Anisole (3.0 eq). Rationale: Anisole acts as an irreversible nucleophilic trap for the liberated PMB carbocation, preventing the formation of polymeric byproducts or API re-alkylation[6][7].

  • Cleavage: Heat the mixture to 60 °C for 4–8 hours. Monitor via LC-MS.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the TFA. Dissolve the residue in DCM and wash with 2N NaOH until the aqueous layer is basic (pH > 10). Extract, dry, and purify.

Quantitative Data Presentation: Deprotection Strategy Matrix

To assist in route scouting, the following table summarizes the operational parameters and orthogonality of the primary PMB deprotection strategies for this intermediate.

Deprotection MethodReagentsTypical YieldTolerated Functional GroupsIncompatible GroupsKey Byproduct
Oxidative (SET) DDQ, DCM/H₂O (18:1)75 - 90%Alkenes, Alkynes, Esters, Silyl Ethers, AcetalsElectron-rich dienes, unprotected phenolsp-Methoxybenzaldehyde
Acidolytic TFA, Anisole (60 °C)70 - 85%Thioethers, Halogens, Reducible aromaticsAcetals, Boc-amines, t-Butyl estersPMB-Anisole adduct
Hydrogenolysis H₂, Pd/C, MeOH/AcOH85 - 95%Aliphatic chains, Ethers, Amides, Boc-aminesAlkenes, Alkynes, Benzyl ethers, Halogens4-Methylanisole

References

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism Total Synthesis URL: [Link]

  • p-Methoxybenzyl (PMB) Protective Group Chem-Station Int. Ed. URL:[Link]

  • DDQ as a versatile and easily recyclable oxidant: a systematic review RSC Advances URL:[Link]

  • Greene's Protective Groups in Organic Synthesis (4th Edition) Wiley / e-Bookshelf URL:[Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis PMC - National Institutes of Health (NIH) URL:[Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis MDPI URL:[Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Application Note: N-(4-Methoxybenzyl)-1-propanamine Hydrochloride as a Strategic Building Block in Secondary Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for utilizing N-(4-methoxybenzyl)-1-propanamine hydrochloride in the controlled synthesis of complex secondary amines.

Introduction & Strategic Rationale

The synthesis of structurally complex secondary amines is a recurring challenge in medicinal chemistry. Direct alkylation of primary amines (such as propylamine) is notoriously difficult to control, frequently resulting in over-alkylation to yield unwanted tertiary amines or quaternary ammonium salts.

To circumvent this, N-(4-methoxybenzyl)-1-propanamine hydrochloride (CAS: 90389-69-8) serves as a highly effective synthetic equivalent for propylamine[1][2]. By utilizing this para-methoxybenzyl (PMB) protected building block, the nitrogen atom acts as a secondary amine during the initial functionalization (e.g., reductive amination or nucleophilic substitution), cleanly forming a tertiary amine intermediate[3]. Subsequent removal of the PMB group yields the target secondary amine with high fidelity and without the risk of over-alkylation[3]. The hydrochloride salt form is specifically utilized for its superior shelf-stability and resistance to atmospheric oxidation compared to the free base[1].

Mechanistic Insights: The PMB Advantage

While standard benzyl (Bn) groups are common in amine protection, the PMB group offers distinct orthogonal deprotection strategies due to the electron-donating nature of the para-methoxy moiety[4]. This functional group stabilizes intermediate radical cations and carbocations, enabling cleavage under conditions where standard benzyl groups remain inert[4].

  • Oxidative Cleavage (CAN or DDQ): The electron-rich PMB aromatic ring readily undergoes single electron transfer (SET) when treated with oxidants like Ceric Ammonium Nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This forms a stable radical cation that rapidly reacts with water, yielding the deprotected amine and p-methoxybenzaldehyde as a byproduct[4][5].

  • Acidic Cleavage (TFA + Scavenger): Under strongly acidic conditions (e.g., Trifluoroacetic Acid, TFA), the C-N bond is cleaved to generate a highly reactive PMB carbocation. To prevent this electrophile from re-alkylating the newly freed amine or other nucleophilic sites on the molecule, a cation scavenger such as anisole (1,3-dimethoxybenzene) must be added. Anisole traps the PMB cation via a rapid Friedel-Crafts alkylation, driving the deprotection to completion[6].

Synthetic Workflow

G A N-(4-methoxybenzyl)- 1-propanamine HCl B Free Base Generation (Mild Base) A->B NaOH or DIPEA C Alkylation or Reductive Amination B->C + R-X or R-CHO D PMB-Protected Tertiary Amine C->D Controlled Mono-addition E Orthogonal Deprotection (CAN, TFA, or H2/Pd) D->E Cleavage Trigger F Target Secondary Amine (Propyl-R-amine) E->F - PMB Byproduct

Synthetic workflow for secondary amine generation using PMB-protected propylamine.

Experimental Protocols

The following self-validating protocols detail the two-stage process of functionalizing the PMB-protected amine and its subsequent deprotection.

Protocol A: Reductive Amination (Synthesis of PMB-Protected Tertiary Amine)

This protocol utilizes reductive amination to couple the PMB-propylamine with a target aldehyde.

Reagents:

  • N-(4-methoxybenzyl)-1-propanamine HCl (1.0 equiv)

  • Target Aldehyde (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Free-Basing: Suspend N-(4-methoxybenzyl)-1-propanamine HCl in anhydrous DCM under a nitrogen atmosphere. Add DIPEA dropwise at room temperature and stir for 15 minutes. Causality: DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine without competing as a nucleophile itself due to its steric hindrance.

  • Imine Formation: Add the target aldehyde to the solution. Stir for 2 hours at room temperature. Monitor the consumption of the aldehyde via TLC (Thin Layer Chromatography).

  • Reduction: Once the imine/iminium intermediate has formed, cool the reaction to 0 °C. Add NaBH(OAc)₃ portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium ion faster than the unreacted aldehyde, preventing the reduction of the starting material into an alcohol.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Purify via flash column chromatography. Verify the presence of the tertiary amine via ¹H NMR (look for the characteristic PMB benzylic singlet around

    
     3.5-3.7 ppm).
    
Protocol B: Acidic PMB Deprotection (Yielding the Secondary Amine)

This protocol utilizes TFA and anisole to cleanly remove the PMB group[5][6].

Reagents:

  • PMB-Protected Tertiary Amine (from Protocol A) (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (Solvent/Reagent, ~20-30 equiv)

  • Anisole (3.0 equiv)

Step-by-Step Methodology:

  • Preparation: Dissolve the PMB-protected tertiary amine in neat TFA at 0 °C.

  • Scavenger Addition: Immediately add anisole to the stirring solution. Causality: As the TFA cleaves the C-N bond, a highly electrophilic PMB carbocation is generated. Anisole acts as a sacrificial nucleophile, trapping the cation via Friedel-Crafts alkylation to form a stable, inert byproduct, thereby preventing the re-alkylation of the newly formed secondary amine[6].

  • Cleavage: Heat the reaction mixture to 60-80 °C (depending on substrate stability) and stir for 4-16 hours. Monitor by LC-MS until the starting material mass disappears and the secondary amine mass is dominant.

  • Concentration: Cool to room temperature and remove the bulk of the TFA in vacuo (co-evaporate with toluene to assist in complete TFA removal).

  • Basic Workup: The crude residue will be the TFA salt of the secondary amine. Dissolve the residue in ethyl acetate and wash vigorously with 1M NaOH or saturated Na₂CO₃ until the aqueous phase is strongly basic (pH > 10). Extract, dry the organic layer over Na₂SO₄, and concentrate.

  • Validation: Purify the free secondary amine via chromatography. ¹H NMR should confirm the complete disappearance of the PMB benzylic protons and the methoxy singlet (

    
     3.8 ppm).
    

Deprotection Strategy Matrix

To assist in experimental design, the following table summarizes the quantitative and qualitative aspects of various PMB deprotection strategies[4][5][6].

MethodReagentsPrimary MechanismProsCons / Limitations
Acidic Cleavage TFA, Anisole (60-80 °C)Protonation & Carbocation generationHighly effective for amines; scalable; inexpensive reagents.Requires harsh acidic conditions; incompatible with acid-sensitive groups (e.g., acetals, silyl ethers).
Oxidative Cleavage CAN (Ceric Ammonium Nitrate) or DDQSingle Electron Transfer (SET)Mild conditions (often room temp); orthogonal to acid/base sensitive groups.CAN can over-oxidize sensitive substrates; DDQ generates toxic HCN if exposed to water[4].
Hydrogenolysis H₂, Pd/C (High Pressure)Catalytic surface reductionCleanest workup (filtration); high yields for stable molecules.PMB is highly resistant to standard H₂/Pd compared to benzyl; requires high pressure/heat; reduces alkenes/alkynes[5].

References

  • CymitQuimica. "CAS 90390-02-6: N-(4-metoxibencil)propan-1-amina". CymitQuimica.
  • National Center for Biotechnology Information. "N-(4-methoxybenzyl)-1-propanamine hydrochloride". PubChem.
  • National Institutes of Health (PMC). "Sulfur(iv) reagents for the SuFEx-based synthesis of substituted sulfamate esters". Chemical Science.
  • Total Synthesis. "PMB Protecting Group: PMB Protection & Deprotection Mechanism". Total Synthesis.
  • ACS Publications. "Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent". The Journal of Organic Chemistry.
  • ResearchGate. "Usage of Anisole in PMB deprotection using TFA?". ResearchGate Q&A.

Sources

Technical Guide: Strategic N-Alkylation Protocols for N-(4-methoxybenzyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists utilizing N-(4-methoxybenzyl)-1-propanamine hydrochloride as a strategic intermediate. It moves beyond basic synthesis to focus on the compound's utility as a "masked" propylamine scaffold for precision N-alkylation.

Executive Summary & Strategic Utility

N-(4-methoxybenzyl)-1-propanamine hydrochloride (PMB-propylamine HCl) functions as a mono-protected primary amine. In synthetic organic chemistry, the direct alkylation of primary amines (e.g., propylamine) with alkyl halides is often plagued by poly-alkylation, yielding an intractable mixture of secondary amines, tertiary amines, and quaternary ammonium salts.

By utilizing the PMB-propylamine scaffold, researchers effectively bypass this limitation. The bulky, electron-rich p-methoxybenzyl (PMB) group serves two critical functions:

  • Steric & Electronic Modulation: It allows for a single, controlled alkylation event to form a tertiary amine.

  • Orthogonal Deprotection: The PMB group can be selectively removed (oxidatively or acidolytically) to reveal a clean secondary amine (

    
    ) that is otherwise difficult to synthesize directly.
    

Chemical Profile & Pre-Reaction "Activation"

The commercial supply is typically the hydrochloride salt, which is stable but non-nucleophilic. The salt must be converted to the free base immediately prior to use to ensure accurate stoichiometry and reaction kinetics.

PropertyDataNote
IUPAC Name N-[(4-methoxyphenyl)methyl]propan-1-amine hydrochloride
Structure

Secondary amine salt
Molecular Weight ~215.72 g/mol (Salt) / 179.26 g/mol (Free Base)Calculate stoichiometry based on salt MW
Solubility Water (High), Methanol (High), DCM (Low/Insoluble as salt)Free base is soluble in DCM/EtOAc
Acidity (pKa) ~10.5 (Conjugate acid)Requires pH > 12 for free-basing
Protocol A: Salt Neutralization (Free-Basing)

Use this protocol before any alkylation step.

  • Dissolution: Suspend 1.0 equivalent (eq.) of the hydrochloride salt in Dichloromethane (DCM) (10 mL per gram).

  • Basification: Add an equal volume of 1 M NaOH or saturated

    
     .
    
  • Extraction: Vigorously stir or shake for 5–10 minutes until the solid dissolves and layers clarify.

  • Separation: Collect the organic (DCM) layer. Extract the aqueous layer once more with DCM.

  • Drying: Dry combined organics over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and concentrate in vacuo to yield the colorless oil (free amine).

    • Quality Check:

      
       NMR should show the disappearance of broad 
      
      
      
      peaks and sharp resolution of the benzylic methylene (~3.7 ppm).

Core Workflow: The PMB-Amine Strategy

The following diagram illustrates the strategic logic of using this intermediate to access specific amine classes.

PMB_Strategy Start Propylamine (Primary Amine) Intermediate N-(4-methoxybenzyl)- 1-propanamine (Starting Material) Start->Intermediate Reductive Amination (w/ Anisaldehyde) Alkylation Controlled Alkylation Intermediate->Alkylation Method B or C Tertiary Asymmetric Tertiary Amine (PMB-N(Pr)-R) Alkylation->Tertiary Forms Product Deprotection PMB Removal (TFA or CAN) Tertiary->Deprotection Optional Step Final Target Secondary Amine (HN(Pr)-R) Deprotection->Final Cleavage

Figure 1: Strategic pathway for synthesizing asymmetric amines using the PMB-propylamine scaffold.

Application Protocols

Protocol B: Direct Alkylation (Hard Electrophiles)

Best for: Primary alkyl halides (benzyl bromides, alkyl iodides). Mechanism: Nucleophilic attack of the secondary amine on the alkyl halide.

Reagents:

  • Substrate: Free base of N-(4-methoxybenzyl)-1-propanamine (1.0 eq).

  • Electrophile: Alkyl Halide (

    
    ) (1.05 – 1.1 eq).
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq).
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask, dissolve the free amine (from Protocol A) in MeCN (0.2 M concentration).

  • Base Addition: Add powdered

    
    . Stir for 5 minutes at Room Temperature (RT).
    
  • Alkylation: Add the alkyl halide dropwise.

    • Note: If the alkyl halide is highly reactive (e.g., methyl iodide, benzyl bromide), add at 0°C. For less reactive halides, add at RT.

  • Reaction: Heat to 60°C (MeCN) or 80°C (DMF) and monitor by TLC/LC-MS. Reaction times typically range from 2–12 hours.

    • Monitoring: Look for the conversion of the secondary amine (

      
      ) to the tertiary amine (
      
      
      
      ).
  • Workup: Cool to RT. Filter off inorganic solids. Dilute filtrate with EtOAc and wash with water (

    
    ) to remove DMF/MeCN.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol C: Reductive Alkylation (Soft Electrophiles)

Best for: Aldehydes and Ketones. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction. This method avoids quaternary salt formation entirely.[1]

Reagents:

  • Substrate: Free base of N-(4-methoxybenzyl)-1-propanamine (1.0 eq).

  • Electrophile: Aldehyde/Ketone (1.1 eq).

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 eq).
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic Acid (AcOH) (1.0 eq) – Critical for catalyzing iminium formation.

Step-by-Step:

  • Imine Formation: Dissolve the free amine and the aldehyde in DCE (0.2 M) under Nitrogen. Stir for 30 minutes at RT.

  • Acidification: Add Acetic Acid (1.0 eq). Stir for 5 minutes.

  • Reduction: Add

    
     in one portion.
    
    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
     until pH > 8.
    
  • Extraction: Extract with DCM (

    
    ). Dry over 
    
    
    
    .
  • Purification: The product is the tertiary amine

    
    .
    

Advanced Application: PMB Deprotection

To realize the full value of this scaffold, one often removes the PMB group to yield the secondary amine.

Method D: Acidolytic Cleavage (TFA)

  • Conditions: Reflux in Trifluoroacetic acid (TFA) for 2–24 hours.

  • Note: Effective, but harsh. Can degrade sensitive functional groups.

Method E: Oxidative Cleavage (CAN) – Recommended

  • Reagent: Ceric Ammonium Nitrate (CAN).

  • Conditions: Dissolve tertiary amine in MeCN:Water (4:1). Add CAN (3.0 eq) at 0°C. Stir 30–60 mins.

  • Result: Oxidizes the benzylic carbon, hydrolyzing the C-N bond to release the secondary amine and 4-methoxybenzaldehyde.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Alkylation) Salt not fully neutralizedEnsure Protocol A is followed rigorously; use pH paper to confirm basicity.
Over-Alkylation (Quaternary Salt) Excess Alkyl Halide / High TempUse Protocol C (Reductive Amination) instead of Protocol B. If using B, lower temp and use exact stoichiometry.
Incomplete Reaction Steric HindranceThe PMB group is bulky. If reacting with a bulky electrophile, switch solvent to DMF and increase temp to 90°C.

References

  • Organic Syntheses, Coll. Vol. 10, p. 523 (2004). Synthesis of Secondary Amines via N-Alkylation of Sulfonamides. (Foundational chemistry for PMB-amine manipulation).

  • Master Organic Chemistry. Alkylation of Amines: Problems and Solutions. (Mechanistic grounding for poly-alkylation issues).

  • National Institutes of Health (PMC). Preparation and Applications of 4-Methoxybenzyl Esters and Amines in Organic Synthesis. (Review of PMB protecting group stability and removal).

  • BenchChem. N-(4-Methoxybenzyl)butan-1-amine Synthesis and Purification. (Analogous purification protocols for propyl derivatives).

Sources

preparation of N-(4-methoxybenzyl)-1-propanamine hydrochloride from anisaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of N-(4-Methoxybenzyl)-1-propanamine Hydrochloride

Executive Summary This application note details the robust, lab-scale preparation of N-(4-methoxybenzyl)-1-propanamine hydrochloride via the direct reductive amination of p-anisaldehyde with n-propylamine. By utilizing sodium triacetoxyborohydride (STAB) as the reducing agent, this protocol ensures high chemoselectivity and prevents over-alkylation. The guide provides mechanistic rationale, quantitative reagent tables, and a self-validating step-by-step experimental procedure optimized for pharmaceutical research and drug development workflows.

Mechanistic Rationale and Reagent Selection

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of substituted amines, effectively bypassing the multiple over-alkylation issues inherent to the direct alkylation of amines with alkyl halides[1]. The reaction proceeds via the condensation of an aldehyde and an amine to form an intermediate imine (or iminium ion), which is subsequently reduced to the corresponding amine[1].

Why Sodium Triacetoxyborohydride (STAB)? Historically, sodium cyanoborohydride (NaBH3CN) was the reagent of choice; however, it generates highly toxic hydrogen cyanide gas during acidic workups and poses environmental disposal challenges[1]. Sodium borohydride (NaBH4) is an alternative but is often too reactive, prematurely reducing the starting aldehyde to an alcohol before imine condensation can occur, which forces the reaction into a strict two-step process.

STAB (NaBH(OAc)3) resolves these issues. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB a mild and highly selective reducing agent[2]. It reduces the protonated iminium intermediate much faster than the unreacted p-anisaldehyde, allowing the entire process to be conducted as a highly efficient "one-pot" direct reductive amination[2].

Solvent and Salt Formation Causality: 1,2-Dichloroethane (DCE) is selected as the primary solvent because it maximizes the reaction rate and solubility of STAB compared to other solvents like THF[2]. Following the reduction, the free base amine—a pale yellow oil—is isolated. To improve stability, handling, and purity, the free base is converted to its hydrochloride salt. The use of anhydrous 2.0 M HCl in diethyl ether ensures that the salt precipitates cleanly as a crystalline solid; the strict absence of water is critical to prevent the hygroscopic salt from "oiling out" and resisting crystallization.

Reaction Pathways and Experimental Workflows

ChemMechanism Aldehyde p-Anisaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine - H2O Amine n-Propylamine Amine->Iminium FreeBase Free Base Amine Iminium->FreeBase NaBH(OAc)3 HClSalt Amine HCl Salt FreeBase->HClSalt HCl / Et2O

Chemical mechanism from p-anisaldehyde to the amine hydrochloride salt.

ExpWorkflow React 1. Reaction Setup Mix aldehyde & amine in DCE. Add STAB. Stir 3h at RT. Quench 2. Quench & Neutralize Add sat. NaHCO3. Stir until effervescence stops. React->Quench Extract 3. Extraction Extract with DCM (bottom layer). Dry over Na2SO4. Concentrate. Quench->Extract Precipitate 4. Salt Precipitation Dissolve in dry Et2O. Dropwise addition of 2M HCl. Extract->Precipitate Isolate 5. Isolation Vacuum filtration. Wash with Et2O. Dry in vacuo. Precipitate->Isolate

Step-by-step experimental workflow for the synthesis and isolation process.

Quantitative Material Requirements

The following table outlines the stoichiometry for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
p-Anisaldehyde 136.151.0010.01.36 g (1.22 mL)Electrophile
n-Propylamine 59.111.0510.50.62 g (0.86 mL)Nucleophile
NaBH(OAc)3 (STAB) 211.941.4014.02.97 gReducing Agent
1,2-Dichloroethane (DCE) 98.96--30.0 mLReaction Solvent
Dichloromethane (DCM) 84.93--3 × 20.0 mLExtraction Solvent
Sat. NaHCO3 (aq) ---25.0 mLQuenching Agent
2.0 M HCl in Diethyl Ether -1.2012.06.0 mLSalt Precipitator
Diethyl Ether (Anhydrous) 74.12--15.0 mLCrystallization Solvent

Step-by-Step Experimental Protocol

4.1 Direct Reductive Amination (Imine Formation & Reduction)

  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to prevent premature oxidation of the aldehyde.

  • Reagent Addition: Add p-anisaldehyde (1.36 g, 10.0 mmol) and 1,2-dichloroethane (30 mL) to the flask. Stir to ensure complete dissolution.

  • Amine Introduction: Add n-propylamine (0.86 mL, 10.5 mmol) dropwise via syringe. Stir the mixture at room temperature (20–25 °C) for 15 minutes to allow the initial hemiaminal/imine equilibrium to establish.

  • Reduction: Add sodium triacetoxyborohydride (2.97 g, 14.0 mmol) in three equal portions over 10 minutes.

    • Causality Note: Portion-wise addition prevents a sudden exotherm and safely controls the release of any trace hydrogen gas.

  • Incubation & Validation: Stir the opaque suspension at room temperature for 3 to 4 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (Eluent: 9:1 Hexanes:Ethyl Acetate). p-Anisaldehyde is strongly UV-active (Rf ~0.6). The product amine stays near the baseline in this solvent system but will stain bright purple/blue when dipped in a Ninhydrin solution and heated.

4.2 Aqueous Workup and Extraction 6. Quenching: Slowly pour 25 mL of saturated aqueous sodium bicarbonate (NaHCO3) into the reaction flask.

  • Self-Validation Check: Vigorous effervescence (CO2 evolution) will occur as unreacted borohydride and trace acetic acid are neutralized. Continue stirring until all bubbling ceases (approx. 15 minutes).

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL).

    • Self-Validation Check: DCM is denser than water (1.33 g/mL vs 1.00 g/mL). The organic product layer will reliably be the bottom phase.

  • Drying & Concentration: Combine the organic extracts, wash with 20 mL of brine, and dry over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude N-(4-methoxybenzyl)-1-propanamine free base as a pale yellow oil.

4.3 Hydrochloride Salt Precipitation 9. Solvent Exchange: Dissolve the crude oily free base in 15 mL of anhydrous diethyl ether in a clean 50 mL Erlenmeyer flask. 10. Precipitation: While stirring vigorously, add 2.0 M HCl in diethyl ether (6.0 mL, 12.0 mmol) dropwise.

  • Self-Validation Check: An immediate, dense white precipitate of the hydrochloride salt will form upon the addition of the acid. If the solution turns cloudy and forms a separate oily layer at the bottom instead of precipitating, the ether has absorbed atmospheric moisture and requires rigorous drying.
  • Isolation: Collect the white crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 5 mL) to remove any unreacted aldehyde or neutral organic impurities.
  • Drying: Dry the solid in a vacuum desiccator overnight to afford pure N-(4-methoxybenzyl)-1-propanamine hydrochloride.

Analytical Characterization (Expected Results)

  • Appearance: White crystalline powder.

  • 1H NMR (400 MHz, CDCl3): Expected diagnostic peaks include a singlet for the methoxy group (-OCH3) at ~3.80 ppm, a broad peak for the secondary amine protons (-NH2+) at ~9.0 ppm, a singlet for the benzylic protons (Ar-CH2-N) at ~4.0 ppm, and an AA'BB' pattern for the para-substituted aromatic ring between 6.80 and 7.30 ppm.

  • Yield: Typically 80–90% based on the starting aldehyde.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. URL: [Link]

Sources

handling and weighing hygroscopic amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Handling and Weighing of Hygroscopic Amine Hydrochloride Salts

Abstract

Amine hydrochloride salts are foundational to pharmaceutical formulation due to their ability to enhance the aqueous solubility of weakly basic active pharmaceutical ingredients (APIs). However, the highly polar nature of the chloride counterion renders these salts highly hygroscopic and prone to deliquescence. This application note details the thermodynamic principles of moisture sorption, regulatory metrology standards (USP <41> and <1251>), and field-proven, self-validating experimental protocols for the accurate weighing of these challenging compounds.

Mechanistic Background: Thermodynamics of Amine Hydrochloride Hygroscopicity

The selection of a hydrochloride salt form is a common strategy to improve the dissolution rate and bioavailability of a drug[1]. However, this modification introduces significant handling challenges. The critical thermodynamic parameter governing the stability of these salts is the deliquescence point , or critical relative humidity (


).

At environmental humidity levels below


, the salt adsorbs minimal moisture, primarily via hydrogen bonding at the particle surface[2]. However, when the ambient relative humidity exceeds the 

, the solid begins to dissolve into the adsorbed moisture layer. This leads to the formation of bulk water and a complete phase transition from a crystalline solid to an aqueous solution[2]. This phenomenon, known as deliquescence, not only causes severe caking and powder flow obstruction but also accelerates chemical degradation pathways, such as hydrolysis, and induces unwanted polymorphic transitions[1][2].

Thermodynamics A RH < RH0 Surface Adsorption B RH = RH0 Deliquescence Point A->B Moisture Uptake C RH > RH0 Bulk Dissolution B->C Phase Transition D Degradation (Hydrolysis) C->D Aqueous Reaction

Logical relationship between relative humidity (RH), deliquescence point (RH0), and degradation.

Regulatory & Metrological Context: USP <41> and <1251>

When weighing hygroscopic APIs for quantitative analysis (e.g., HPLC, qNMR), the propagation of mass errors can severely compromise downstream data integrity[3]. The United States Pharmacopeia (USP) mandates stringent metrological controls under General Chapter <41> "Balances" and provides operational guidance in Chapter <1251>[4].

Table 1: Metrological Requirements for Analytical Weighing

ParameterUSP ChapterRequirement / Acceptance CriteriaScientific Rationale
Repeatability USP <41>10 replicate weighings at nominal value; SD assessment.Determines the operating range and minimum weight of the balance[5].
Accuracy USP <41>Test weight between 5%–100% capacity; ≤0.10% error.Ensures linear response and absolute mass correctness across the range[3].
Safety Factor USP <1251>Factor of 2 (manual) or 1.5 (automated processes).Buffers against environmental fluctuations and operator variability during handling[3].
Temperature General GWPVariation must be < 0.5 °C.Prevents convection currents inside the draft shield and subsequent buoyancy errors[4].

Experimental Protocols: The "Weighing by Difference" Methodology

To mitigate moisture uptake during the weighing process, the "weighing by difference" technique is strictly required for hygroscopic amine hydrochlorides[6]. Direct weighing exposes the powder to the atmosphere during spatial transfer and balance stabilization. Weighing by difference is a self-validating protocol that ensures the recorded mass reflects only the material transferred, isolating the bulk sample from atmospheric exposure.

Workflow N1 1. Environmental Control (Dry Box / Dehumidifier) N2 2. Balance Qualification (USP <41> Checks) N1->N2 N3 3. Static Elimination (Ionizer / Metal Holder) N2->N3 N4 4. Vessel Preparation (Glass Weighing Bottle) N3->N4 N5 5. Weighing by Difference (Rapid Transfer) N4->N5 N6 6. Data Logging & Verification N5->N6

Step-by-step experimental workflow for the precision weighing of hygroscopic pharmaceutical salts.

Step-by-Step Protocol & Causality

Step 1: Thermal Equilibration

  • Action: Transfer the sealed API container from cold storage to a desiccator at room temperature for at least 2 hours prior to weighing.

  • Causality: If a cold sample is exposed to ambient air, localized temperature gradients will cause atmospheric moisture to condense directly onto the powder, instantly altering its mass and potentially breaching the

    
     threshold[7]. Furthermore, thermal inequilibrium causes convection currents inside the balance draft shield, leading to severe air buoyancy errors[7].
    

Step 2: Vessel Selection and Preparation

  • Action: Select a clean, dry glass weighing bottle with a ground-glass stopper. Do not touch the vessel with bare hands.

  • Causality: Plastic weighing boats must be avoided because their high surface resistivity promotes the accumulation of electrostatic charges, which interfere with the balance's electromagnetic force restoration cell[7]. Bare hands deposit hygroscopic oils and fingerprints, which continuously absorb moisture and cause upward mass drift[7].

Step 3: Static Elimination

  • Action: Pass the glass vessel and the metal spatula through an ionizing unit, or place the container in a grounded metal holder[4].

  • Causality: The low-humidity environments (e.g., glove boxes or dehumidified rooms) required to keep ambient RH below

    
     inherently reduce air conductivity. This exacerbates triboelectric charging during powder transfer. Neutralizing these charges prevents the powder from "jumping" and stabilizes the balance readout[4][7].
    

Step 4: Execution of Weighing by Difference

  • Action:

    • Tare the analytical balance.

    • Place the stoppered weighing bottle containing the bulk hygroscopic salt onto the pan and record the initial mass (

      
      ).
      
    • Remove the bottle from the balance, carefully open it, and rapidly transfer the approximate required dose into the target receiving vessel (which should have a narrow neck, such as a volumetric flask, to minimize exposure)[7].

    • Immediately replace the stopper on the weighing bottle.

    • Place the stoppered bottle back onto the balance and record the final mass (

      
      ).
      
  • Causality: The true mass of the sample transferred is calculated as

    
    . Because the sample is sealed during both measurements, any moisture absorbed by the transferred powder after it enters the volumetric flask does not affect the calculated mass[6].
    

Quantitative Data & Troubleshooting

Even with stringent protocols, environmental variables can introduce artifacts. Table 2 summarizes common metrological deviations and their physical causes.

Table 2: Troubleshooting Guide for Hygroscopic Weighing

SymptomCausalityCorrective Action
Continuous Mass Increase Sample is actively adsorbing atmospheric moisture during the reading.Use a stoppered weighing bottle; utilize the "weighing by difference" method[6].
Unstable/Jumping Readings Electrostatic charge buildup on the powder or the weighing vessel.Avoid plastic vessels; use an ionizing unit or anti-static metal holder[7].
Initial Weighing Effect Micro-climate disruption or mechanical hysteresis in the balance cell.Pre-load the balance pan, unload, and tare before the actual weighing begins[7].
Mass Drift (Downward) Evaporation of volatile impurities or thermal inequilibrium (warm sample).Equilibrate the sample to room temperature in a desiccator before weighing[7].

References

  • Veeprho. "An Overview of USP General Chapter <41> and <1251> Good Weighing Practices". Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". Available at:[Link]

  • Prezi. "GENERAL RULES FOR WEIGHING". Available at:[Link]

  • LCGC International. "A Matter of Balance". Available at:[Link]

  • Mettler Toledo. "USP Chapter 41 Weighing Requirements for Balances". Available at:[Link]

  • NTNU / ResearchGate. "Implications of Deliquescence in Food and Pharmaceutical Products". Available at:[Link]

  • Lab Depot. "USP 41 Weighing Requirements for Balances | Troemner". Available at:[Link]

Sources

Troubleshooting & Optimization

improving yield in the synthesis of N-(4-methoxybenzyl)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of N-(4-methoxybenzyl)-1-propanamine hydrochloride .

Yield optimization in reductive amination is rarely about simply mixing reagents; it requires strict control over reaction rates, intermediate stability, and moisture management during salt crystallization. Below is a comprehensive, self-validating system to troubleshoot your workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: My overall yield is low due to unreacted p-anisaldehyde. Should I add a drying agent or an acid catalyst? A1: The electron-donating methoxy group on p-anisaldehyde stabilizes the carbonyl carbon, making it slightly less electrophilic and slowing down the initial nucleophilic attack by 1-propanamine. While sodium triacetoxyborohydride (


) is excellent for direct reductive amination, premature addition of the reducing agent can lead to incomplete imine formation[1].
  • The Fix: Adopt a stepwise (indirect) procedure. Mix p-anisaldehyde and 1-propanamine in 1,2-dichloroethane (DCE) or methanol and allow the imine to pre-form for 1–2 hours before adding the reducing agent[2]. Acid catalysts (like acetic acid) are generally not required for aldehydes and can sometimes trigger side reactions, but adding anhydrous

    
     or molecular sieves during the imine formation step can drive the equilibrium forward by sequestering water.
    

Q2: I am seeing significant amounts of a tertiary amine byproduct (dialkylation). How do I prevent this? A2: Dialkylation occurs when your newly formed secondary amine (N-(4-methoxybenzyl)-1-propanamine) reacts with another molecule of p-anisaldehyde to form an iminium ion, which is subsequently reduced.

  • The Fix: First, ensure you are using a slight stoichiometric excess of 1-propanamine (1.05 to 1.1 equivalents) to outcompete the secondary amine for the aldehyde[1]. Second, strictly use

    
     rather than 
    
    
    
    . The triacetoxyborohydride anion is sterically hindered and its electron-withdrawing acetate groups make it a mild reducing agent. It selectively reduces the protonated imine (iminium ion) much faster than the unprotonated aldehyde, effectively shutting down the dialkylation pathway[2],[3].

Q3: I am getting p-methoxybenzyl alcohol as a major byproduct. What went wrong? A3: You are likely using sodium borohydride (


) in a direct reductive amination protocol. 

is too reactive; it reduces the p-anisaldehyde to its corresponding alcohol before the imine has time to form[3]. Switch to

in DCE, which is highly selective for imines over aldehydes[4].

Q4: During the final step, my hydrochloride salt crashes out as a sticky, "gummy" oil instead of a crystalline solid. How do I induce crystallization? A4: "Gummy" salts are a classic symptom of water contamination or the presence of residual unreacted free amine. The hydrochloride salt of N-(4-methoxybenzyl)-1-propanamine is highly polar and hygroscopic. If water is present, it solvates the salt and prevents the nucleation required for a rigid crystal lattice.

  • The Fix: Water must be strictly excluded. After the aqueous workup of the free base, dry the organic layer exhaustively over anhydrous

    
    . Evaporate the solvent completely. Redissolve the free base in a strictly anhydrous, non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE). Add anhydrous 4M HCl in 1,4-dioxane dropwise at 0 °C[5]. The sudden drop in solubility in the anhydrous non-polar solvent forces the salt to precipitate as a clean, white crystalline solid[5].
    

Part 2: Quantitative Reagent Selection

Selecting the correct reducing agent is the most critical variable in this synthesis. Below is a comparative matrix to guide your experimental design.

Reducing AgentRelative ReactivityOptimal SolventDialkylation RiskAldehyde Reduction RiskNotes

MildDCE, THFLowVery LowGold Standard. Highly selective for imines. Tolerates acid-sensitive groups[2].

ModerateMeOH, EtOHModerateLowToxic byproducts (HCN gas possible at low pH). Requires pH control (pH ~6)[3].

HighMeOH, EtOHHighHighOnly viable for stepwise reactions where imine is fully pre-formed before addition[2],[3].

Part 3: Standard Operating Procedure (SOP)

Synthesis of N-(4-methoxybenzyl)-1-propanamine hydrochloride

Phase 1: Imine Formation & Reduction

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve p-anisaldehyde (1.0 eq, 10 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE)[2].

  • Amine Addition: Add 1-propanamine (1.05 eq, 10.5 mmol) dropwise at room temperature. Stir the mixture for 1 hour to allow the Schiff base (imine) to form. (Note: For highly optimized yields, 1 g of activated 4Å molecular sieves can be added here).

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add sodium triacetoxyborohydride (

    
    ) (1.4 eq, 14 mmol) portion-wise over 15 minutes[1].
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature under nitrogen for 4–6 hours. Monitor completion via TLC or GC/MS[1].

Phase 2: Workup & Free Base Isolation 5. Quench: Quench the reaction by carefully adding 20 mL of saturated aqueous


. Stir vigorously for 15 minutes until gas evolution ceases[5].
6.  Extraction:  Transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
7.  Drying:  Combine the organic layers, wash with brine (20 mL), and dry exhaustively over anhydrous 

. Filter and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Phase 3: Hydrochloride Salt Crystallization 8. Solvation: Dissolve the crude N-(4-methoxybenzyl)-1-propanamine free base in a minimal amount (approx. 15–20 mL) of anhydrous diethyl ether[5]. 9. Precipitation: Cool the solution to 0 °C. Vigorously stir the solution and add 4M HCl in 1,4-dioxane dropwise. A white precipitate will form immediately[5]. Continue addition until the pH of the supernatant is acidic (pH ~2 on indicator paper). 10. Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization. Collect the solid via vacuum filtration (Büchner funnel), wash with cold anhydrous diethyl ether, and dry under high vacuum to afford the pure hydrochloride salt[5].

Part 4: Mechanistic & Workflow Visualization

The following diagram illustrates the chemical workflow, highlighting the critical junctures where side reactions (red nodes) can occur if the kinetic controls discussed above are not strictly followed.

G start p-Anisaldehyde + 1-Propanamine imine Imine Intermediate (Schiff Base) start->imine DCE, RT - H2O side_alc Side Product: p-Methoxybenzyl Alcohol start->side_alc NaBH4 (Premature Reduction) sec_amine Free Base: N-(4-methoxybenzyl)-1-propanamine imine->sec_amine NaBH(OAc)3 Selective Reduction hcl_salt Target Product: Hydrochloride Salt sec_amine->hcl_salt Anhydrous HCl in Et2O, 0 °C side_tert Side Product: Tertiary Amine (Dialkylation) sec_amine->side_tert Excess Aldehyde + Reductant

Reaction workflow for N-(4-methoxybenzyl)-1-propanamine synthesis and potential side-reaction pathways.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal / Journal of Organic Chemistry. Available at:[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed / J Org Chem. Available at:[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. ACS Publications. Available at:[Link]

  • Asano, K. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]

Sources

recrystallization solvents for purifying N-(4-methoxybenzyl)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of N-(4-methoxybenzyl)-1-propanamine hydrochloride via recrystallization. The content is structured in a question-and-answer format to directly address common and specific challenges encountered during experimental work. Our focus is on explaining the causality behind experimental choices to empower you to develop a robust and validated purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallizing N-(4-methoxybenzyl)-1-propanamine hydrochloride?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] For N-(4-methoxybenzyl)-1-propanamine hydrochloride, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (near the solvent's boiling point).[3]

The process involves:

  • Dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution.

  • Filtering the hot solution, if necessary, to remove any insoluble impurities.

  • Allowing the solution to cool slowly. As the temperature decreases, the solubility of the compound drops, and it crystallizes out of the solution, leaving the more soluble impurities behind in the "mother liquor."

  • Collecting the purified crystals by filtration.[1][2]

The hydrochloride salt nature of your compound means it is a polar, ionic species. This polarity is a critical factor in selecting an appropriate solvent.

Q2: How do I select a suitable starting solvent for the recrystallization?

The selection process is guided by the principle of "like dissolves like," with a crucial temperature-dependent caveat. Since N-(4-methoxybenzyl)-1-propanamine hydrochloride is a polar salt, polar solvents are the primary candidates.

A systematic approach involves small-scale solubility tests:

  • Place a small amount of your compound (e.g., 20-30 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different candidate solvent to each tube at room temperature.

  • Observe the solubility. If it dissolves immediately, the solvent is likely too good and will result in poor recovery.

  • If it is insoluble, heat the mixture gently. If the compound dissolves when hot, it is a promising candidate.

  • Cool the dissolved solution to see if crystals form.

For amine hydrochlorides, alcohols like isopropanol and ethanol are often excellent starting points.[4] They are polar enough to dissolve the salt when hot but often allow for precipitation upon cooling.

Q3: What are the key properties of an ideal recrystallization solvent?

An ideal solvent should meet several criteria to ensure effective purification and high yield[2][3]:

  • Significant Solubility Differential: The compound should be highly soluble when hot and poorly soluble when cold.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.[3]

  • Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient temperature range for dissolution but low enough (typically <120°C) to be easily removed from the final crystals.[3]

  • Volatility: The solvent should be volatile enough to be easily evaporated from the purified product.[2]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[2]

Q4: When should I consider using a two-solvent (binary) system?

A two-solvent system is employed when no single solvent meets the required criteria.[5] This is common when your compound is either too soluble or too insoluble in all common single solvents. The method relies on a pair of miscible solvents with opposing solubility characteristics for your compound[5][6]:

  • Solvent 1 (The "Good" Solvent): Your compound is highly soluble in this solvent, even at room temperature.

  • Solvent 2 (The "Anti-Solvent" or "Bad" Solvent): Your compound is poorly soluble in this solvent at all temperatures.

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (turbid). This point of incipient precipitation indicates saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly to form crystals.[5] Common pairs for polar salts include ethanol/diethyl ether or isopropanol/hexane.[4]

Troubleshooting Guide

Q: My compound is almost insoluble in potential solvents, even when heated. What should I do?

A: This indicates that the solvents tested are not polar enough to overcome the crystal lattice energy of the hydrochloride salt.

  • Causality: The strong ionic interactions in the hydrochloride salt require a highly polar solvent for dissolution.

  • Solution Pathway:

    • Increase Solvent Polarity: Your next candidate should be water. Amine hydrochlorides are often soluble in hot water. However, be aware that their solubility might still be high at room temperature, potentially leading to lower yields.

    • Consider a Binary System: If water is too effective, a mixed solvent system like ethanol/water or methanol/water can be highly effective.[6] This combination allows you to fine-tune the polarity to achieve the desired solubility profile.

    • pH Adjustment (Advanced): In some rare cases, a very slight adjustment of pH can influence solubility, but this is complex and can risk converting the salt back to the free base. This should be a last resort.

Q: My compound dissolves readily in every solvent I try, even at room temperature. How can I crystallize it?

A: This is a common problem where the compound is too soluble for a single-solvent recrystallization.

  • Causality: The solvents you have chosen have too high a solvating power for your compound at all temperatures.

  • Solution Pathway:

    • Utilize a Two-Solvent System: This is the ideal scenario for a binary solvent approach. Dissolve the compound in a minimal amount of the "good" solvent (e.g., methanol or ethanol) at room temperature. Then, slowly add a miscible anti-solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate, or heptane) until turbidity is observed.[4][6] Warm the mixture slightly to redissolve and then cool slowly.

    • Vapor Diffusion: This is a gentle crystallization method. Dissolve your compound in a small amount of a volatile "good" solvent and place this vial inside a larger, sealed chamber containing a larger volume of the "bad" anti-solvent. Over time, the anti-solvent vapor will diffuse into the vial containing your compound, gradually reducing its solubility and promoting slow, high-quality crystal growth.

Q: My compound "oils out" of the solution instead of forming solid crystals. How can I prevent this?

A: "Oiling out" occurs when the saturated solution is cooled to a temperature that is above the melting point of the solid compound. The compound comes out of solution as a liquid phase instead of a solid crystalline phase.

  • Causality: The solution is too highly concentrated (supersaturated), or the cooling process is too rapid. For salts, the presence of certain impurities can also depress the melting point, exacerbating the issue.

  • Solution Pathway:

    • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to reduce the saturation level.

    • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that is allowed to cool to room temperature can promote proper crystal formation.

    • Induce Crystallization at a Higher Temperature: As the solution cools, but before it reaches the oiling-out temperature, scratch the inside of the flask with a glass rod or add a seed crystal. This provides a nucleation point for crystal growth to begin before the solution becomes overly saturated.

Q: My crystal yield is very low. What are the most common reasons for this?

A: Low recovery is a frequent issue that can often be optimized.

  • Causality & Solutions:

    • Using Too Much Solvent: This is the most common cause. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling. Fix: In your next attempt, use less solvent, adding it in small portions until the compound just dissolves. If you've already added too much, you can carefully evaporate some of the solvent to re-concentrate the solution.[5]

    • Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Fix: Use a pre-heated funnel and flask for hot filtration and add a small excess of solvent before filtering to ensure the compound remains in solution.

    • Incomplete Cooling: The compound has significant solubility even at room temperature. Fix: Once the flask has cooled to room temperature, place it in an ice-water bath to maximize the precipitation of the solid from the solution.[1]

    • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Fix: Always wash the crystals with a small amount of ice-cold recrystallization solvent.

Q: My final crystals are colored, but the pure compound should be white. How can I fix this?

A: Colored impurities are often large, polar molecules that can be adsorbed onto a high-surface-area material.

  • Causality: Highly conjugated organic molecules, often byproducts of the synthesis, can be intensely colored and co-precipitate with your product.

  • Solution Pathway:

    • Use Activated Charcoal (Norit): After dissolving your impure compound in the hot solvent, but before any filtration or cooling, add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

    • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes to allow adsorption of the colored impurities. Then, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[1][5] The resulting filtrate should be colorless and can then be cooled to produce pure, white crystals. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly from its boiling point before adding charcoal.

Data & Protocols

Table 1: Potential Recrystallization Solvents for N-(4-methoxybenzyl)-1-propanamine hydrochloride
SolventBoiling Point (°C)PolarityRole & Rationale
Isopropanol (IPA) 82.6Polar ProticExcellent starting point. Often provides a good balance of dissolving the salt when hot but not when cold.[4]
Ethanol (EtOH) 78.4Polar ProticSimilar to IPA, but can sometimes be too strong a solvent, leading to lower yields. Good for binary systems.[4]
Methanol (MeOH) 64.7Polar ProticVery polar; likely to dissolve the compound well even when cold. Best used as the "good" solvent in a binary system.
Water (H₂O) 100.0Very Polar ProticUse if the compound is insoluble in alcohols. High boiling point can be a drawback. Often used in mixtures (e.g., EtOH/H₂O).[7]
Acetonitrile (MeCN) 81.6Polar AproticCan be effective for precipitating salts. Its immiscibility with alkanes makes it useful in specific binary systems.
Ethyl Acetate (EtOAc) 77.1Intermediate PolarityUnlikely to dissolve the hydrochloride salt on its own. Primarily used as a washing solvent or as an anti-solvent with alcohols.[4]
Diethyl Ether (Et₂O) 34.6Non-polarAnti-solvent. Used to precipitate the salt from a solution in a more polar solvent like ethanol or isopropanol.[4]
Heptane/Hexane ~98 / ~69Non-polarAnti-solvent. Used to precipitate polar compounds from more polar solvents.
Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude N-(4-methoxybenzyl)-1-propanamine hydrochloride into an Erlenmeyer flask. Add a magnetic stir bar. Select a promising solvent (e.g., isopropanol) and add a small portion to the flask.

  • Heating: Heat the mixture on a hot plate with stirring. Add the solvent in small increments until the solid just dissolves completely at the boiling point. Avoid adding a large excess of solvent.

  • (Optional) Hot Filtration: If insoluble impurities or colored impurities (after charcoal treatment) are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove all traces of solvent.

Diagram: Solvent Selection Workflow

Recrystallization_Workflow cluster_start Phase 1: Initial Solubility Screening cluster_single Phase 2: Single Solvent System cluster_binary Phase 3: Two-Solvent System A Test solubility of crude solid in various polar solvents (IPA, EtOH, H2O) at room temp. B Is solid insoluble or sparingly soluble at RT? A->B C Heat the mixture. Does the solid dissolve? B->C Yes F Identify a 'Good' Solvent (dissolves solid at RT) and a miscible 'Anti-Solvent' (solid is insoluble). B->F No (Too Soluble) D Cool the solution. Do crystals form? C->D Yes H CONSIDER OTHER PURIFICATION METHODS (e.g., Chromatography) C->H No (Insoluble) E SUCCESS: Proceed with Single-Solvent Recrystallization Protocol. D->E Yes D->F No (No Crystals) G Proceed with Two-Solvent Recrystallization Protocol. F->G

Caption: Decision workflow for selecting a recrystallization solvent system.

References

  • Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Washington, DC: U.S.
  • Fukuyama, T., Kurosawa, W., & Kan, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • MaDMAx. (n.d.). Recrystallization and Acid/Base Extraction (A/B) FAQ. Erowid. [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. UTSC Chemistry Online. [Link]

  • University of California, Los Angeles. (n.d.). Summary of Common Crystallization Solvents. UCLA Chemistry. [Link]

  • Various Authors. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. [Link]

  • Various Authors. (2023). Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Amrita Vishwa Vidyapeetham. (2012). Recrystallization. Amrita OLabs. [Link]

  • Puranik, S. B., Pawar, V. R., Lalitha, N., Sanjay Pai, P. N., & Rao, G. K. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-414. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Xavier University of Louisiana. (2022). Recrystallization. XULA Digital Commons. [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with N-(4-methoxybenzyl)-1-propanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(4-methoxybenzyl)-1-propanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale behind each troubleshooting step, ensuring the integrity and success of your research.

Introduction: Understanding the Molecule

N-(4-methoxybenzyl)-1-propanamine HCl is a secondary amine salt. Its structure, comprising a polar hydrochloride group and a more non-polar methoxybenzyl and propylamine backbone, dictates its solubility behavior. As a salt, it is expected to be more soluble in polar solvents. However, its organic components can limit its aqueous solubility and enhance its solubility in certain organic solvents.

To provide a more quantitative understanding, we have utilized computational tools to predict key physicochemical properties:

PropertyPredicted ValueSignificance for Solubility
pKa ~9.8The amine is protonated at physiological pH, favoring the salt form.
Aqueous Solubility (logS) -2.5 to -3.0Predicted to be sparingly to slightly soluble in water.

These predicted values suggest that while the hydrochloride salt form enhances water solubility compared to the free base, challenges in achieving desired concentrations in purely aqueous solutions are likely.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving N-(4-methoxybenzyl)-1-propanamine HCl in water. Why is this happening?

A1: While N-(4-methoxybenzyl)-1-propanamine HCl is a salt, which generally improves aqueous solubility, its organic structure contributes to its overall low to moderate polarity. This can lead to it being only sparingly or slightly soluble in water, as suggested by its predicted logS value. The hydrophobic interactions of the methoxybenzyl and propyl groups can hinder dissolution in a highly polar solvent like water.

Q2: What is the best starting solvent to dissolve N-(4-methoxybenzyl)-1-propanamine HCl?

A2: For initial attempts, we recommend starting with polar protic solvents. Based on the behavior of similar amine hydrochlorides, the following solvents are good starting points[1]:

  • Water: While solubility might be limited, it is the most common solvent for many biological assays.

  • Methanol (MeOH) and Ethanol (EtOH): These alcohols are more polar than many organic solvents and can often dissolve amine salts more effectively than water.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that is excellent for creating high-concentration stock solutions of many organic compounds.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating (e.g., in a 37-50°C water bath) can increase the rate of dissolution and the solubility of the compound. However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound. Always monitor for any changes in the solution's color or the appearance of precipitates upon cooling, which could indicate instability or supersaturation.

Q4: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. What should I do?

A4: This is a common issue known as "crashing out" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are several strategies to overcome this:

  • Decrease the final concentration: Your target concentration might be too high for the aqueous buffer.

  • Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Use a co-solvent: Instead of diluting directly into the aqueous buffer, create an intermediate dilution in a solvent that is miscible with both DMSO and water, such as ethanol or methanol.

  • Incorporate serum or albumin: If your experimental protocol allows, proteins like those in fetal bovine serum (FBS) or bovine serum albumin (BSA) can help stabilize the compound in solution and increase its apparent solubility[2].

Troubleshooting Guides

Issue 1: Poor Solubility in Non-Polar Organic Solvents

If your experimental workflow requires dissolving N-(4-methoxybenzyl)-1-propanamine HCl in a non-polar organic solvent such as dichloromethane (DCM), chloroform, or ethyl acetate, you will likely encounter significant solubility issues. The ionic nature of the hydrochloride salt makes it incompatible with these solvents.

Solution: Convert the Hydrochloride Salt to the Free Amine

The most effective strategy is to convert the hydrochloride salt to its corresponding free amine form. The free amine is significantly less polar and will be much more soluble in a wider range of organic solvents.

Experimental Protocol: Free Base Conversion

  • Dissolution: Dissolve the N-(4-methoxybenzyl)-1-propanamine HCl in a minimal amount of water.

  • Basification: Slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH), drop-wise while stirring. Monitor the pH of the aqueous solution with pH paper or a pH meter until it is basic (pH 8-10).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a water-immiscible organic solvent (e.g., ethyl acetate, DCM) three times. The free amine will partition into the organic layer.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Evaporation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free amine, which is typically an oil or a low-melting solid.

Causality: The addition of a base deprotonates the ammonium cation of the amine salt, neutralizing its charge and converting it into the more non-polar free amine. This significant decrease in polarity allows it to be readily extracted into a non-polar organic solvent.

Diagram: Conversion of Amine HCl to Free Amine

AmineHCl N-(4-methoxybenzyl)-1-propanamine HCl (Polar, Water-Soluble) Base + Base (e.g., NaHCO₃) FreeAmine Free Amine (Non-Polar, Organic-Soluble) Extraction Liquid-Liquid Extraction Base->Extraction Deprotonation Extraction->FreeAmine

Caption: Workflow for converting the polar amine HCl salt to the non-polar free amine.

Issue 2: Limited Solubility in Aqueous Buffers for Biological Assays

Even as a hydrochloride salt, achieving a sufficiently high concentration in a neutral pH aqueous buffer for biological experiments can be challenging.

Solution: pH Adjustment and the Henderson-Hasselbalch Relationship

The solubility of an amine salt is highly dependent on the pH of the solution. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship. For a basic compound like N-(4-methoxybenzyl)-1-propanamine, the equilibrium between the protonated (salt) form and the unprotonated (free base) form is governed by the pKa of the amine and the pH of the solution.

  • At pH < pKa: The amine will predominantly exist in its protonated, more water-soluble hydrochloride salt form.

  • At pH > pKa: The amine will be deprotonated to its less water-soluble free base form.

Our predicted pKa for N-(4-methoxybenzyl)-1-propanamine is approximately 9.8. Therefore, to maximize its aqueous solubility, the pH of the buffer should be kept well below 9.8. For most cell-based assays conducted at a physiological pH of ~7.4, the compound will be primarily in its protonated, more soluble form. However, if you are still facing solubility issues, slightly lowering the pH of your buffer (if your experimental system can tolerate it) may improve solubility.

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

  • Add a known excess amount of N-(4-methoxybenzyl)-1-propanamine HCl to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility as a function of pH to determine the optimal pH range for your experiments.

Causality: By maintaining the pH of the solution significantly below the pKa of the amine, the equilibrium is shifted towards the protonated, charged species, which has a much higher affinity for polar water molecules, thus increasing its solubility.

Diagram: pH Effect on Amine Solubility

cluster_0 pH < pKa (~9.8) cluster_1 pH > pKa (~9.8) Protonated Form (R-NH₂⁺Cl⁻)\n[More Water-Soluble] Protonated Form (R-NH₂⁺Cl⁻) [More Water-Soluble] Equilibrium Protonated Form (R-NH₂⁺Cl⁻)\n[More Water-Soluble]->Equilibrium Unprotonated Form (R-NH₂)\n[Less Water-Soluble] Unprotonated Form (R-NH₂) [Less Water-Soluble] Equilibrium->Unprotonated Form (R-NH₂)\n[Less Water-Soluble]

Caption: The effect of pH on the equilibrium and solubility of an amine.

Issue 3: Common Ion Effect in High-Salt Buffers

In some instances, the solubility of a hydrochloride salt can be decreased in buffers containing a high concentration of chloride ions (e.g., high concentrations of NaCl or KCl). This is known as the common ion effect.

Solution: Use an Alternative Salt or Buffer System

If you suspect the common ion effect is limiting the solubility of N-(4-methoxybenzyl)-1-propanamine HCl, consider the following:

  • Use a buffer with a non-chloride counter-ion: If possible, switch to a buffer system that does not contain high concentrations of chloride, such as a phosphate or sulfate-based buffer.

  • Prepare an alternative salt form: If you have access to the free base form of the amine, you can prepare a different salt (e.g., sulfate, phosphate, or mesylate) by reacting it with the corresponding acid. These alternative salts may exhibit different solubility properties.

Causality: The dissolution of N-(4-methoxybenzyl)-1-propanamine HCl is an equilibrium process:

R-NH₃⁺Cl⁻ (s) ⇌ R-NH₃⁺ (aq) + Cl⁻ (aq)

According to Le Chatelier's principle, if the concentration of a product (in this case, Cl⁻) is increased from an external source (the buffer), the equilibrium will shift to the left, favoring the solid, undissolved salt form and thereby reducing its solubility.

Summary of Troubleshooting Strategies

IssuePrimary CauseRecommended Solution(s)
Insoluble in Water/Aqueous Buffers Hydrophobic nature of the organic backbone- Use polar organic co-solvents (DMSO, EtOH, MeOH)- Gentle heating- Sonication
Precipitation upon Dilution Exceeding solubility limit in the final medium- Decrease final concentration- Optimize dilution technique (slow, drop-wise addition with mixing)- Use an intermediate dilution step- Add serum or albumin
Insoluble in Non-Polar Organic Solvents Ionic nature of the hydrochloride salt- Convert to the free amine form using a base and extract into the organic solvent
Limited Solubility at Neutral pH Equilibrium with the less soluble free base- Adjust pH to be at least 2 units below the pKa (~9.8) if the system allows
Decreased Solubility in High-Chloride Buffers Common ion effect- Use a buffer system with non-chloride anions- Prepare an alternative salt form (e.g., sulfate, mesylate)

References

  • BenchChem. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Lumen Learning. (n.d.). Properties of amines. In Organic Chemistry II.
  • MilliporeSigma. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?[Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Chemistry LibreTexts. (2024, March 23). Amines as Bases. [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting EN4 Solubility In Vitro.

Sources

Technical Support Center: Isolation and Purification of N-(4-methoxybenzyl)-1-propanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the purification of secondary amine hydrochlorides. N-(4-methoxybenzyl)-1-propanamine is typically synthesized via the reductive amination of1[1]. While the synthesis itself is highly efficient, the isolation of a pharmaceutical-grade hydrochloride salt often falls prey to contamination from unreacted neutral aldehydes, over-alkylated tertiary amines, and inorganic boron complexes.

This guide provides a causality-driven, self-validating framework to troubleshoot and execute the purification of N-(4-methoxybenzyl)-1-propanamine hydrochloride, bypassing the need for low-throughput column chromatography.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Amine, p-Anisaldehyde, Salts) Acidify 1. Acidify (1M HCl, pH < 2) 2. Extract with EtOAc Crude->Acidify Aqueous Aqueous Layer (Protonated Amines) Acidify->Aqueous Retains basic amines Organic1 Organic Layer (p-Anisaldehyde & Neutrals) Acidify->Organic1 Discard / Recycle Basify 1. Basify (2M NaOH, pH > 12) 2. Extract with DCM Aqueous->Basify Organic2 Organic Layer (Free Secondary Amine) Basify->Organic2 Extracts free base Aqueous2 Aqueous Layer (Inorganic Boron Salts) Basify->Aqueous2 Discard to aqueous waste SaltForm Precipitation (HCl in Isopropanol) Organic2->SaltForm Dry over Na2SO4, concentrate Recryst Recrystallization (Isopropanol / Ethyl Acetate) SaltForm->Recryst Pure Pure N-(4-methoxybenzyl)- 1-propanamine HCl Recryst->Pure Filter & Vacuum Dry

Workflow for the isolation and purification of N-(4-methoxybenzyl)-1-propanamine hydrochloride.

Frequently Asked Questions & Troubleshooting

Q1: My final hydrochloride salt is discolored and smells faintly of anise/black licorice. What is the impurity, and how do I remove it? A1: The distinct odor and yellow discoloration indicate contamination by unreacted 1[1]. Because p-anisaldehyde is a neutral compound, it cannot be removed by simply washing the final crystallized salt. Causality & Solution: You must perform an orthogonal acid-base extraction before salt formation. By dropping the pH of the crude mixture to < 2, the secondary amine is fully protonated into a highly polar, water-soluble ammonium salt. The unreacted p-anisaldehyde remains highly lipophilic and will partition exclusively into an organic wash (like Ethyl Acetate). Discarding this organic layer permanently removes the aldehyde from your product stream.

Q2: During recrystallization, my product forms a viscous syrup ("oils out") instead of forming crystals. Why does this happen? A2: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. This is heavily exacerbated by the presence of residual water or if the chosen solvent is too polar. Causality & Solution: Amine hydrochlorides are highly hygroscopic. If your solvent system is pure ethanol or methanol, the salt becomes too soluble and crashes out as an oil upon rapid cooling. Transitioning to a binary solvent system—specifically 2[2]—corrects this. Isopropanol provides the necessary solubility gradient upon heating, while Ethyl Acetate acts as a highly effective anti-solvent to induce 3[3].

Q3: How do I separate the desired secondary amine from the over-alkylated tertiary amine (N,N-bis(4-methoxybenzyl)-1-propanamine)? A3: Tertiary amine formation is a classic side-reaction in reductive amination. Causality & Solution: Prevention is the best cure: always use a slight molar excess of propylamine during the reaction. If the tertiary amine is already present, acid-base extraction will not separate them, as both are basic. Instead, exploit their differential basicity and steric bulk during crystallization. The secondary amine hydrochloride forms a tighter, more stable crystal lattice. By carefully controlling the 4[4] in your IPA/EtOAc system, the secondary amine will selectively crystallize, leaving the more soluble tertiary amine salt dissolved in the mother liquor.

Quantitative Data & Solvent Selection

Table 1: Physicochemical Profile & Separation Metrics

ComponentRolepKa (approx.)Solubility (pH 2)Solubility (pH 12)Isolation/Removal Strategy
p-Anisaldehyde Starting MaterialN/A (Neutral)OrganicOrganicExtract with EtOAc at pH < 2
Propylamine Starting Material10.7AqueousAqueous/OrgEvaporation (highly volatile, BP: 48°C)
N-(4-methoxybenzyl)-1-propanamine Target Product~10.2AqueousOrganicExtract with DCM at pH > 12
Borate Salts Reducing ByproductN/AAqueousAqueousWash organic free-base with water

Table 2: Recrystallization Solvent Matrix for Amine Hydrochlorides

Solvent SystemSolubilizing PowerNucleation ControlRisk of Oiling OutRecommendation
Methanol / WaterVery HighPoorHighNot Recommended
Ethanol / EtherHighModerateModerateAcceptable, but ether is hazardous
Isopropanol (IPA)ModerateGoodLowGood standalone solvent
IPA / Ethyl Acetate Optimal Excellent Very Low Highly Recommended
Self-Validating Experimental Protocols
Protocol A: Orthogonal Acid-Base Extraction

Objective: Isolate the free base of N-(4-methoxybenzyl)-1-propanamine from neutral and inorganic impurities.

  • Quench & Concentrate: Quench the reductive amination reaction with water. Evaporate bulk organic solvents (e.g., methanol or THF) under reduced pressure.

  • Acidification: Suspend the crude residue in 1M HCl (aqueous) until the pH is consistently < 2 (verify with pH paper).

  • First Extraction (Neutral Removal): Wash the acidic aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Validation Checkpoint: Spot the EtOAc layer on a TLC plate (UV active). If p-anisaldehyde is present, it will show a strong UV spot. Discard the EtOAc layers.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH is > 12. The aqueous layer will turn cloudy as the free secondary amine precipitates/oils out.

  • Second Extraction (Product Isolation): Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

    • Validation Checkpoint: Test the depleted aqueous layer with Dragendorff's reagent or Ninhydrin. A negative result confirms complete extraction of your amine into the organic phase.

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base as an oil.

Protocol B: Hydrochloride Salt Formation and Recrystallization

Objective: Convert the free base to a stable, highly pure crystalline hydrochloride salt.

  • Salt Formation: Dissolve the crude free base in anhydrous Isopropanol (5 mL per gram of amine). Chill to 0 °C. Slowly add a stoichiometric equivalent of HCl (either as a 2M solution in diethyl ether or by bubbling dry HCl gas) until the pH of an aliquot is ~3-4.

  • Solvent Balancing: Heat the suspension to 60-70 °C until all solids 4[4]. If the solution remains cloudy, add Isopropanol dropwise until clear.

  • Anti-Solvent Addition: Slowly add hot Ethyl Acetate (anti-solvent) until the solution just begins to turn turbid, then add a few drops of Isopropanol to clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature at a controlled rate (approx. 5-10 °C/hour). Do not disturb the flask, as agitation promotes premature, impure precipitation.

  • Harvesting: Once at room temperature, transfer to a refrigerator (4 °C) for 4 hours. Collect the white crystalline needles via vacuum filtration on a 5[5].

  • Washing & Drying: Wash the filter cake with ice-cold Ethyl Acetate. Dry in a vacuum desiccator over silica gel for 12 hours to remove residual solvent.

References
  • Scientific Research Publishing. "Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique." SCIRP. Available at:[Link]

  • Organic Syntheses. "tert-BUTYLAMINE." OrgSyn. Available at: [Link]

Sources

Technical Support Center: Optimization of N-(4-methoxybenzyl)-1-propanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Topic: Reductive Amination Protocol & Troubleshooting Target Molecule:


-(4-methoxybenzyl)-1-propanamine (Secondary Amine)
CAS Registry Number:  (Generic structure class: PMB-protected amines)

Introduction: The Reaction Landscape

You are attempting to synthesize


-(4-methoxybenzyl)-1-propanamine  via the reductive amination of 4-methoxybenzaldehyde  (

-anisaldehyde) and 1-propanamine (

-propylamine).

This reaction is a cornerstone of medicinal chemistry, often used to install the 4-methoxybenzyl (PMB) protecting group on an amine. While conceptually simple, this specific coupling presents a "Goldilocks" challenge:

  • Volatility: 1-Propanamine (bp ~48 °C) is volatile; improper temperature control leads to stoichiometry drift.

  • Over-Alkylation: Primary amines are prone to reacting twice with the aldehyde, forming the undesired tertiary amine (

    
    -bis-PMB).
    
  • Imine Stability: The intermediate imine is moisture-sensitive.

This guide provides a robust, self-validating protocol using Sodium Triacetoxyborohydride (STAB) , the industry standard for minimizing side reactions [1].

Module 1: Optimized Experimental Protocol

The "Golden Standard" Method (Direct Reductive Amination)

Recommended for high throughput and ease of operation.

Reaction Scheme:



Reagents & Stoichiometry
ComponentRoleEquiv.Notes
1-Propanamine Substrate (Amine)1.1 - 1.2 Slight excess prevents over-alkylation.
4-Methoxybenzaldehyde Substrate (Carbonyl)1.0 Limiting reagent.
NaBH(OAc)₃ (STAB) Reducing Agent1.4 - 1.5 Mild, selective hydride source.
Acetic Acid (AcOH) Catalyst1.0 Activates the imine; buffers basicity.
DCE or DCM SolventN/AAnhydrous. DCE (1,2-Dichloroethane) is preferred for rate.
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Solvation: Dissolve 4-methoxybenzaldehyde (1.0 equiv) in anhydrous DCE (concentration ~0.2 M).

  • Amine Addition: Add 1-propanamine (1.1–1.2 equiv).

    • Critical Step: If the reaction warms significantly, cool to 0°C. 1-propanamine is volatile; loss here ruins stoichiometry.

  • Catalysis: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at Room Temp (RT) to allow partial imine equilibrium.

  • Reduction: Add STAB (1.4 equiv) in one portion.

    • Observation: Gas evolution (

      
      ) is normal but should not be vigorous.
      
  • Monitoring: Stir at RT for 2–16 hours. Monitor by TLC or LCMS.

    • Target: Disappearance of aldehyde (UV active).

  • Quench: Add saturated aqueous

    
     carefully (gas evolution!). Stir for 30 mins to decompose boron complexes.
    

Module 2: Visualizing the Pathway

The following diagram illustrates the critical decision points in the synthesis.

ReactionPathway Start Start: Reagents Mixed Imine Intermediate: Imine Formed Start->Imine - H2O (AcOH cat.) Reduction Reduction (Hydride Transfer) Imine->Reduction + STAB Hydrolysis Risk: Hydrolysis (Reverts to Aldehyde) Imine->Hydrolysis + Water Product Product: Secondary Amine Reduction->Product OverAlk Risk: Tertiary Amine (Dialkylation) Product->OverAlk + Excess Aldehyde Hydrolysis->Start

Caption: Figure 1. Reaction logic flow. Red path indicates the primary failure mode (over-alkylation) if stoichiometry is uncontrolled.

Module 3: Troubleshooting Center (FAQs)

Ticket #001: "I see a large spot corresponding to the Tertiary Amine."

Diagnosis: Over-alkylation (Dialkylation). Cause: The secondary amine product is more nucleophilic than the starting primary amine, reacting with remaining aldehyde. Solution:

  • Inverse Addition: Do not dump the amine into the aldehyde. Add the aldehyde slowly to an excess of the amine.

  • Switch Protocol: Use the Stepwise Method (Pre-formation of Imine).

    • Step A: Mix Amine + Aldehyde in MeOH (with drying agent like

      
      ) for 2 hours.
      
    • Step B: Filter off drying agent (removes water).

    • Step C: Add

      
       (cheaper, stronger) at 0°C.
      
    • Why? Removing water pushes imine equilibrium to 100% before reduction begins, leaving no free aldehyde to react with the product [2].

Ticket #002: "My yield is low, and I smell propylamine during workup."

Diagnosis: Volatility loss or incomplete conversion. Cause: 1-propanamine (bp 48°C) evaporated during the exothermic addition or the reaction didn't reach completion. Solution:

  • Use a reflux condenser even at room temperature to trap amine vapors.

  • Add 0.2–0.5 equiv extra amine.

  • Check pH.[1] If pH < 4, the amine is protonated (ammonium) and cannot attack the aldehyde. Keep pH ~5–6 (buffered by AcOH).

Ticket #003: "The product contains boron salts/emulsions."

Diagnosis: Poor Quench. Solution:

  • Use Tartaric Acid or Potassium Sodium Tartrate (Rochelle's Salt) wash instead of just bicarbonate. Tartrates chelate boron effectively, breaking up emulsions.

Module 4: Purification & Analysis

Purification Logic Tree

Avoid column chromatography if possible. Amines streak on silica unless treated with 1% Triethylamine (TEA).

Purification Crude Crude Reaction Mixture AcidWash 1. Extract with 1M HCl (Org Layer = Impurities) Crude->AcidWash Amine becomes salt (Water sol.) BaseWash 2. Basify Aq. Layer (pH > 12) Extract with DCM AcidWash->BaseWash Discard Organic Layer (Aldehydes/Neutrals) Dry 3. Dry (Na2SO4) & Concentrate BaseWash->Dry Amine becomes free base (DCM sol.)

Caption: Figure 2. Acid-Base Extraction Protocol. This method isolates the basic amine from non-basic impurities (unreacted aldehyde).

Analytical Checkpoints
  • 1H NMR (CDCl3):

    • Look for the Singlet at

      
       3.7–3.8 ppm (Methoxy group).
      
    • Look for the Singlet at

      
       3.7–3.8 ppm (Benzylic 
      
      
      
      ). Note: These often overlap.
    • Look for the Triplet at

      
       0.9 ppm (Terminal methyl of propyl).
      
    • Absence: The Aldehyde CHO proton (

      
       9.8 ppm) must be gone.
      

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][4][5][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][5][6] [Link]

  • Master Organic Chemistry . (2017). Reductive Amination: Mechanism and Conditions. [Link]

Sources

resolving hygroscopicity problems with N-(4-methoxybenzyl)-1-propanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Resolving Hygroscopicity, Handling, and Stability Issues

Executive Summary & Root Cause Analysis

The Problem: Users frequently report that N-(4-methoxybenzyl)-1-propanamine Hydrochloride (HCl) transitions from a crystalline solid to a sticky gum or oil upon exposure to ambient air (deliquescence). This leads to weighing errors (>5% variance), inconsistent reaction stoichiometry, and clumping during formulation.

The Science (Root Cause): The hygroscopicity here is not random; it is a thermodynamic inevitability of this specific salt form.

  • Chloride Counter-ion: The chloride ion (

    
    ) is a "hard" base with high charge density. It acts as an aggressive hydrogen bond acceptor.
    
  • Secondary Amine Structure: The cation [N-(4-methoxybenzyl)-1-propanammonium]

    
     has two N-H protons available for hydrogen bonding.
    
  • Lattice Energy vs. Hydration Energy: The energy released by the crystal lattice absorbing water molecules (hydration) exceeds the lattice energy holding the crystal together. The atmospheric moisture breaks the crystal lattice, dissolving the salt into its own absorbed water (deliquescence).

Troubleshooting Module: Handling & Weighing

Issue: "My sample turns into a liquid/goo on the balance within seconds."

Immediate Protocol: The "Zero-Exposure" Weighing Technique

Standard weighing boats are insufficient. You must isolate the compound from atmospheric moisture during the measurement process.

Step-by-Step Workflow:

  • Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.

  • Inert Gas Blanket: Ideally, handle inside a glovebox (

    
     or 
    
    
    
    atmosphere). If unavailable, use a "weighing by difference" method with a capped vial.
  • Weighing by Difference (Benchtop Method):

    • Tare a capped scintillation vial containing the bulk solid.

    • Quickly remove the cap, transfer an estimated amount to your reaction vessel, and immediately recap.

    • Weigh the vial again. The loss in mass is your dispensed amount.

    • Why? This prevents the balance from drifting due to water absorption on the weighing boat.

Visualization: Hygroscopic Handling Decision Tree

HandlingWorkflow Start Start: Weighing MBPA-HCl CheckEnv Is a Glovebox Available? Start->CheckEnv Glovebox Method A: Inert Atmosphere Weighing (Standard Protocol) CheckEnv->Glovebox Yes Benchtop Method B: Benchtop Handling CheckEnv->Benchtop No RapidTransfer Rapid Transfer to Solvent (Dissolve immediately) Glovebox->RapidTransfer StaticCheck Is Static Electricity High? Benchtop->StaticCheck Deionizer Use Ionizing Blower (Prevent scattering) StaticCheck->Deionizer Yes DiffWeigh Execute 'Weighing by Difference' (Closed Vial Technique) StaticCheck->DiffWeigh No Deionizer->DiffWeigh DiffWeigh->RapidTransfer

Figure 1: Decision logic for handling deliquescent amine salts to ensure mass accuracy.

Troubleshooting Module: Purification & Processing

Issue: "The batch is sticky/oily even after drying. How do I get a free-flowing powder?"

The Solution: Recrystallization for Crystal Habit Modification

Amine hydrochlorides often trap mother liquor or form amorphous phases that are more hygroscopic than the crystalline form. Recrystallization aligns the lattice, reducing surface area and moisture affinity.

Recommended Solvent System:

  • Primary Solvent: Isopropanol (IPA) - Dissolves the salt when hot; less hygroscopic than Ethanol/Methanol.

  • Anti-Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    

Protocol (Refined for Hygroscopic Salts):

  • Dissolution: Dissolve the sticky solid in the minimum volume of boiling IPA.

  • Filtration: Hot filter (if necessary) to remove physical debris.

  • Precipitation: Add warm MTBE dropwise until the solution turns slightly cloudy (turbid).

  • Re-solubilization: Add 1-2 drops of IPA to clear the cloudiness.

  • Crystallization: Wrap the flask in foil and let it cool to Room Temp slowly, then move to

    
    . Do not disturb.
    
  • Isolation: Filter rapidly under a blanket of

    
     (Schlenk frit) or in a glovebox.
    
  • Drying: Vacuum oven at

    
     over 
    
    
    
    (Phosphorus Pentoxide) desiccant for 24 hours.

Data: Drying Agent Efficiency

Drying Agent Efficiency (Residual Water) Suitability for Amine HCl
Silica Gel Poor (>10 ppm) No. Too weak for deliquescent salts.
CaCl₂ Moderate No. Can form complexes with amines.
P₂O₅ Excellent (<1 ppm) Yes. Best for vacuum desiccators.

| KOH | Good | Yes. Also scavenges acid traces. |

Troubleshooting Module: Stoichiometry & Yields

Issue: "My yields are inconsistent, or I have unreacted starting materials."

Root Cause: If your N-(4-methoxybenzyl)-1-propanamine HCl has absorbed 10% water by weight, you are adding 10% less amine than you think. Standard gravimetric weighing is unreliable here.

The Fix: Quantitative NMR (qNMR)

Do not rely on HPLC area% for purity; it does not detect water or inorganic salts. Use qNMR to determine the active mass (Assay).

qNMR Protocol:

  • Internal Standard (IS): Use Maleic Acid or 1,3,5-Trimethoxybenzene .

    • Note: Ensure the IS itself is dry.[1]

  • Solvent: DMSO-

    
     (Dissolves both salt and organics well).
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass,
    
    
    =Purity.[2][3]

Troubleshooting Module: Formulation & Salt Selection

Issue: "I cannot use this HCl salt in a tablet; it degrades the formulation."

If the HCl salt is operationally impossible to handle, you must switch the counter-ion to a less hygroscopic alternative. This is a "Crystal Engineering" solution.

Alternative Salt Recommendations:

  • Fumarate: Often forms non-hygroscopic, high-melting crystalline networks.

  • Succinate: Similar to fumarate; good for secondary amines.

  • Tosylate: Lipophilic counter-ion that repels water, though higher molecular weight reduces drug loading.

Visualization: Salt Selection Strategy

SaltSelection Input Problem: HCl Salt is Unstable Step1 Step 1: Evaluation Is HCl mandatory? Input->Step1 BranchKeep Yes (Regulatory/PK reasons) Step1->BranchKeep BranchSwitch No (Flexibility exists) Step1->BranchSwitch SolutionA Co-Crystallization (Add neutral guest like Benzoic Acid) BranchKeep->SolutionA SolutionB Salt Switch Target: Fumarate or Succinate BranchSwitch->SolutionB OutcomeA Stabilized HCl Lattice SolutionA->OutcomeA OutcomeB New Non-Hygroscopic Form SolutionB->OutcomeB

Figure 2: Strategic pathway for stabilizing the amine formulation.

References

  • Stahl, P. H., & Wermuth, C. G.[4][5] (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4]

    • Core text for salt selection and counter-ion properties.
  • Swarbrick, J. (2006). Encyclopedia of Pharmaceutical Technology. Informa Healthcare.
  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR.

    • Authoritative guide on qNMR standards and weighing protocols.
  • Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents.

    • Standard industrial protocols for solvent selection.
  • FDA Guidance for Industry. (2021). Stability Testing of Drug Substances and Products.

    • Regulatory standards for moisture content and stability.

Sources

Technical Support Center: N-(4-methoxybenzyl)-1-propanamine Hydrochloride Conversion

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of N-(4-methoxybenzyl)-1-propanamine hydrochloride . This portal is designed for researchers, medicinal chemists, and drug development professionals. It provides a self-validating standard operating procedure (SOP), mechanistic insights, and a causality-driven troubleshooting guide to address common isolation issues such as oiling out, hygroscopicity, and protecting-group cleavage.

Mechanistic Overview & Critical Parameters

The conversion of the secondary amine free base, N-(4-methoxybenzyl)-1-propanamine, to its hydrochloride salt is a fundamental process for improving compound stability, handling, and bioavailability. However, this specific molecule presents a unique challenge: the p-methoxybenzyl (PMB) group .

Because the methoxy group is strongly electron-donating, it stabilizes benzylic carbocations. Under harsh acidic conditions or elevated temperatures, the PMB-nitrogen bond becomes susceptible to cleavage, yielding 1-propanamine and p-methoxybenzyl chloride 1. Therefore, the protocol must strictly control temperature (0–5 °C) and stoichiometry (1.05 equivalents of anhydrous HCl) to ensure protonation occurs without triggering bond scission.

Validated Standard Operating Procedure (SOP)

This step-by-step methodology is engineered to be a self-validating system. By monitoring the physical state of the reaction at each step, you can confirm the success of the protocol in real-time 2.

Materials Required:

  • N-(4-methoxybenzyl)-1-propanamine (Free base, oil)

  • Anhydrous Methyl tert-butyl ether (MTBE) or Diethyl Ether

  • 4.0 M HCl in 1,4-dioxane (Anhydrous)

  • Dry Nitrogen or Argon line

Step-by-Step Methodology:

  • Preparation & Dissolution: Weigh the N-(4-methoxybenzyl)-1-propanamine free base (e.g., 10.0 mmol) and transfer it to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the oil in 15 volumes (150 mL) of strictly anhydrous MTBE. Validation: The solution should be completely clear and homogeneous.

  • Thermal Control: Submerge the flask in an ice-water bath. Allow the solution to equilibrate to 0–5 °C for 10 minutes.

  • Acidification: Slowly add 1.05 equivalents (10.5 mmol, 2.63 mL) of 4.0 M HCl in 1,4-dioxane dropwise over 15 minutes. Validation: A white precipitate should begin to form immediately upon the addition of the acid 2.

  • Maturation: Continue stirring the suspension at 0–5 °C for 45 minutes. This maturation period allows for complete crystal lattice formation and prevents the trapping of unreacted free base.

  • Isolation: Filter the precipitate rapidly using a Büchner funnel under a blanket of dry nitrogen. Wash the filter cake with 2 x 10 mL of cold, anhydrous MTBE to remove residual dioxane and unreacted starting material.

  • Drying: Transfer the crystalline solid to a vacuum oven. Dry at ambient temperature under high vacuum (0.5 – 2.0 mm Hg) for 12–24 hours until a constant weight is achieved .

Process Flow & Decision Matrix

The following workflow illustrates the critical path for salt formation, including a decision node for handling the most common physical chemistry failure: "oiling out."

G Start N-(4-methoxybenzyl)-1-propanamine (Free Base Oil) Dissolve Dissolve in Anhydrous Solvent (MTBE or Et2O) Start->Dissolve Cool Equilibrate to 0-5 °C (Ice Bath) Dissolve->Cool AddHCl Dropwise Addition of 4M HCl (1.05 eq in Dioxane) Cool->AddHCl Check Did the product oil out? AddHCl->Check Seed Add Seed Crystals, Scratch Flask, or Add Hexane Check->Seed Yes Precipitate Stir for 45 min at 0 °C (Crystal Maturation) Check->Precipitate No Seed->Precipitate Filter Vacuum Filtration (Under N2 Blanket) Precipitate->Filter Dry Dry under High Vacuum (Constant Weight) Filter->Dry

Figure 1: Workflow for the conversion of N-(4-methoxybenzyl)-1-propanamine to its HCl salt.

Quantitative Data: Solvent Selection Matrix

The choice of solvent dictates the thermodynamic equilibrium of the precipitation. The table below summarizes the quantitative and qualitative impacts of solvent selection on the final product.

Solvent SystemFree Base SolubilityHCl Salt SolubilityOiling Out RiskExpected YieldCausality & Technical Notes
MTBE HighVery LowLow>92%Preferred for scale-up. Slower nucleation rate prevents rapid supersaturation, yielding higher purity crystals.
Diethyl Ether HighVery LowModerate>90%Rapid supersaturation can cause the salt to crash out as an oil. High volatility and peroxide risk.
Ethyl Acetate HighLowLow85–90%Good balance of polarity. Requires strict ice-bath cooling to force complete precipitation of the salt.
Methanol / Et₂O HighModerateVery Low80–85%Dissolve free base in minimal MeOH, add HCl, then precipitate with Et₂O 3. Yields the highest purity crystalline powder.

Troubleshooting & FAQs

Q1: My product is forming a sticky oil at the bottom of the flask instead of a crystalline solid. How do I fix "oiling out"? Causality: Oiling out occurs when the hydrochloride salt separates as a supercooled liquid phase rather than nucleating into a crystal lattice. This is typically caused by a high concentration of the product, rapid addition of HCl causing localized supersaturation, or the presence of trace impurities. Actionable Solution:

  • Immediately halt the addition of HCl.

  • Vigorously scratch the inside of the glass flask with a glass stirring rod to introduce micro-abrasions that act as nucleation sites.

  • Add a small volume of a non-polar anti-solvent (e.g., anhydrous heptane or hexane) to decrease the solubility of the oil.

  • If the oil persists, gently warm the mixture until the oil redissolves, then allow it to cool very slowly to room temperature before returning it to the ice bath.

Q2: I observed unexpected byproducts and a lower yield. Could the p-methoxybenzyl (PMB) group be cleaving? Causality: Yes. The PMB group is an electron-rich system that is significantly more acid-labile than a standard unsubstituted benzyl group [[1]](). Localized exotherms (from adding HCl too quickly) or using a large excess of strong acid can protonate the amine and trigger partial cleavage of the C-N bond, yielding 1-propanamine and p-methoxybenzyl chloride. Actionable Solution: Strictly maintain the reaction temperature between 0–5 °C. Never use more than 1.05 equivalents of anhydrous HCl. Ensure your solvent is strictly anhydrous; trace water can form aqueous HCl, which drastically increases the risk of hydrolysis at elevated temperatures.

Q3: The isolated salt turns into a gummy paste when transferred to the weighing paper. What is happening? Causality: Secondary amine hydrochloride salts are often highly hygroscopic. When exposed to ambient humidity, they rapidly absorb moisture from the air, leading to deliquescence (the solid dissolves in the absorbed water). Actionable Solution: Perform all vacuum filtration under a blanket of dry nitrogen or argon. Wash the filter cake with cold, strictly anhydrous solvent. Transfer the solid immediately to a vacuum desiccator or vacuum oven and dry to a constant weight . Store the final salt in a tightly sealed amber vial backfilled with argon, ideally over a desiccant.

Q4: Can I use aqueous concentrated HCl (37%) instead of anhydrous HCl in dioxane? Causality: It is highly discouraged. Introducing water into the system will solubilize the resulting hydrochloride salt, preventing it from precipitating out of the organic solvent. You would then need to strip the water under high vacuum. Heating the compound in the presence of concentrating aqueous acid will almost certainly cause thermal degradation and PMB cleavage. Always use anhydrous HCl solutions (e.g., in 1,4-dioxane, diethyl ether, or methanol).

References

  • National Institutes of Health (PMC). "Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments." NIH.gov. Available at: [Link]

  • D-NB.info. "Improved Methodology for the Preparation of Chiral Amines." D-NB.info. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of N-(4-methoxybenzyl)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of N-(4-methoxybenzyl)-1-propanamine hydrochloride, a compound of interest in drug development and chemical research. By comparing its spectral features with those of structurally related amine hydrochlorides, this document aims to equip researchers and scientists with the necessary insights for accurate spectral interpretation and structural elucidation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction to ¹H NMR Analysis of Amine Hydrochlorides

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.[1] For amine hydrochlorides, ¹H NMR provides valuable information about the proton environment, including the electronic effects of substituents and the conformation of the molecule. The protonation of the amine group to form a hydrochloride salt significantly influences the chemical shifts of nearby protons. The positively charged ammonium group withdraws electron density from adjacent protons, causing them to resonate at a lower field (higher ppm values) compared to the free amine.[2] The chemical shift of the N-H protons themselves can be highly variable, often appearing as a broad signal due to hydrogen bonding and exchange with residual water or deuterated solvent.[3]

¹H NMR Spectrum of N-(4-methoxybenzyl)-1-propanamine hydrochloride

The ¹H NMR spectrum of N-(4-methoxybenzyl)-1-propanamine hydrochloride presents a series of distinct signals that can be assigned to the different protons in the molecule. The analysis of chemical shifts (δ), multiplicities, and coupling constants (J) allows for a complete structural assignment.

A predicted ¹H NMR spectrum of the target compound was generated using a reliable online prediction tool. This data, along with data for comparative compounds, forms the basis for the following analysis.

Table 1: Predicted ¹H NMR Data for N-(4-methoxybenzyl)-1-propanamine hydrochloride

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a9.5 - 10.5broad singlet2H--NH₂⁺-
b7.35doublet2H8.5Ar-H (ortho to CH₂)
c6.95doublet2H8.5Ar-H (ortho to OCH₃)
d4.10triplet2H5.5Ar-CH₂-N
e3.80singlet3H--OCH₃
f2.90triplet2H7.5N-CH₂-CH₂
g1.70sextet2H7.5-CH₂-CH₂-CH₃
h0.95triplet3H7.5-CH₂-CH₃

Spectral Interpretation:

  • Amine Protons (a): The two protons on the nitrogen are expected to appear as a broad singlet in the downfield region (δ 9.5 - 10.5 ppm). This broadness is a characteristic feature of exchangeable protons like those of ammonium salts.

  • Aromatic Protons (b, c): The para-substituted aromatic ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating methoxy group (c) are shielded and appear at a higher field (δ 6.95 ppm) compared to the protons ortho to the electron-withdrawing benzylic group (b) which are deshielded (δ 7.35 ppm).[2][4]

  • Benzylic Protons (d): The two protons of the benzylic methylene group are adjacent to the electron-withdrawing ammonium nitrogen, causing them to be deshielded and appear as a triplet around δ 4.10 ppm. The triplet multiplicity arises from coupling with the adjacent methylene protons of the propyl chain.

  • Methoxy Protons (e): The three protons of the methoxy group are in a shielded environment and appear as a sharp singlet at approximately δ 3.80 ppm.

  • Propyl Chain Protons (f, g, h): The protons of the propyl chain exhibit characteristic multiplicities and chemical shifts. The methylene group attached to the nitrogen (f) is the most deshielded (δ 2.90 ppm) and appears as a triplet due to coupling with the adjacent methylene group. The central methylene group (g) appears as a sextet (or multiplet) around δ 1.70 ppm, being coupled to both adjacent methylene and methyl groups. The terminal methyl group (h) is the most shielded and appears as a triplet at approximately δ 0.95 ppm.

Comparative Analysis with Alternative Amine Hydrochlorides

To better understand the spectral features of N-(4-methoxybenzyl)-1-propanamine hydrochloride, a comparison with structurally similar amine hydrochlorides is invaluable. Here, we compare its spectrum with those of N-benzyl-1-propanamine hydrochloride and N-(4-methylbenzyl)-1-propanamine hydrochloride.

Table 2: Predicted ¹H NMR Data for Comparative Amine Hydrochlorides

CompoundSignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
N-benzyl-1-propanamine HCl a9.6 - 10.6broad singlet2H--NH₂⁺-
b7.45 - 7.60multiplet5H-Ar-H
d4.15triplet2H5.5Ar-CH₂-N
f2.95triplet2H7.5N-CH₂-CH₂
g1.75sextet2H7.5-CH₂-CH₂-CH₃
h1.00triplet3H7.5-CH₂-CH₃
N-(4-methylbenzyl)-1-propanamine HCl a9.5 - 10.5broad singlet2H--NH₂⁺-
b7.30doublet2H8.0Ar-H (ortho to CH₂)
c7.20doublet2H8.0Ar-H (ortho to CH₃)
d4.10triplet2H5.5Ar-CH₂-N
e'2.35singlet3H-Ar-CH₃
f2.90triplet2H7.5N-CH₂-CH₂
g1.70sextet2H7.5-CH₂-CH₂-CH₃
h0.95triplet3H7.5-CH₂-CH₃

Key Differences and Insights:

  • Effect of the Methoxy Group: The most significant difference is observed in the aromatic region. The electron-donating methoxy group in the target compound causes a noticeable upfield shift of the aromatic protons compared to the unsubstituted N-benzyl-1-propanamine hydrochloride. Specifically, the protons ortho to the methoxy group are the most shielded.[2]

  • Methoxy vs. Methyl Group: Comparing the target compound with N-(4-methylbenzyl)-1-propanamine hydrochloride, both the methoxy and methyl groups are electron-donating. However, the oxygen atom in the methoxy group has a stronger shielding effect on the ortho and para positions of the aromatic ring through resonance, leading to a more pronounced upfield shift of the aromatic protons compared to the methyl-substituted analogue.

  • Propyl Chain: The signals for the propyl chain protons remain relatively consistent across all three compounds, as they are further away from the aromatic ring and less influenced by the substituents on it.

Experimental Protocols

Proposed Synthesis of N-(4-methoxybenzyl)-1-propanamine hydrochloride

A plausible synthetic route for N-(4-methoxybenzyl)-1-propanamine hydrochloride involves the reductive amination of 4-methoxybenzaldehyde with 1-propanamine, followed by conversion to the hydrochloride salt.[5]

Step 1: Reductive Amination

  • To a solution of 4-methoxybenzaldehyde (1.0 eq) in methanol, add 1-propanamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to form the corresponding imine.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(4-methoxybenzyl)-1-propanamine.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude amine in diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

  • A white precipitate of N-(4-methoxybenzyl)-1-propanamine hydrochloride will form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis of N-(4-methoxybenzyl)-1-propanamine hydrochloride cluster_0 Reductive Amination cluster_1 Salt Formation 4-methoxybenzaldehyde 4-methoxybenzaldehyde Imine Formation Imine Formation 4-methoxybenzaldehyde->Imine Formation 1-propanamine 1-propanamine 1-propanamine->Imine Formation Reduction (NaBH4) Reduction (NaBH4) Imine Formation->Reduction (NaBH4) N-(4-methoxybenzyl)-1-propanamine N-(4-methoxybenzyl)-1-propanamine Reduction (NaBH4)->N-(4-methoxybenzyl)-1-propanamine N-(4-methoxybenzyl)-1-propanamine_freebase N-(4-methoxybenzyl)-1-propanamine Salt Formation Salt Formation N-(4-methoxybenzyl)-1-propanamine_freebase->Salt Formation HCl in Et2O HCl in Et2O HCl in Et2O->Salt Formation Product N-(4-methoxybenzyl)-1-propanamine hydrochloride Salt Formation->Product NMR Analysis Workflow A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (~0.6 mL) A->B C Filter into NMR Tube B->C D Acquire Spectrum C->D E Process Data (FT, Phasing, Baseline) D->E F Reference Spectrum E->F G Integrate Signals F->G H Analyze and Assign (δ, Multiplicity, J) G->H

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Conclusion

The ¹H NMR spectrum of N-(4-methoxybenzyl)-1-propanamine hydrochloride provides a wealth of structural information that can be confidently assigned through a systematic analysis of chemical shifts, multiplicities, and coupling constants. The presence of the methoxy group on the aromatic ring significantly influences the chemical shifts of the aromatic protons, providing a clear spectral signature. By comparing the spectrum with those of related amine hydrochlorides, the electronic effects of substituents can be clearly delineated. The protocols outlined in this guide provide a robust framework for the synthesis and NMR analysis of this and similar compounds, ensuring data integrity and facilitating accurate structural elucidation for researchers in drug development and chemical synthesis.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. [Link]

  • Organic Syntheses. (2003). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 80, 227. [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • Student Doctor Network. (2006, August 16). about electron withdrawing/donating groups and NMR. [Link]

  • Royal Society of Chemistry. (2017). Supporting Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Google Patents. (2010). A kind of preparation method of N-benzyl-1-(4-methoxyphenyl)-2-propanamine.
  • Royal Society of Chemistry. (2015). Supporting Information. [Link]

  • PubChem. (n.d.). 4-Methoxybenzylamine. [Link]

  • nmrdb.org. (n.d.). NMR Predict. [Link]

  • nmrdb.org. (n.d.). Simulate and predict NMR spectra. [Link]

  • YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.3: Chemical Shifts and Shielding. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • NIST. (n.d.). 1-Propanamine hydrochloride. [Link]

  • University of Zurich. (n.d.). NMR Spectroscopy and Simulation. [Link]

  • ResearchGate. (n.d.). Solution-phase 1 H NMR spectra of a mixture of 4-BA.HCl (s) and.... [Link]

Sources

Technical Guide: C13 NMR Characterization of N-(4-methoxybenzyl)-1-propanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-methoxybenzyl)-1-propanamine hydrochloride (also known as N-(p-methoxybenzyl)propylamine HCl) is a secondary amine salt frequently utilized as a stable intermediate in the synthesis of pharmaceuticals, particularly in reductive amination pathways involving p-anisaldehyde.

This guide provides a technical comparison of the C13 NMR spectral characteristics of the hydrochloride salt versus its free base alternative.[1] For researchers, the salt form offers superior stability and crystallinity but presents distinct spectral shifts—specifically upfield shielding effects on


-carbons—that must be accounted for during structural validation.
Molecule Profile[2][3]
  • IUPAC Name: N-(4-methoxybenzyl)propan-1-amine hydrochloride

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    HCl
  • Key Functional Groups: Secondary ammonium (salt), p-Methoxybenzyl (PMB) ether, Propyl chain.

  • Role: Chiral auxiliary precursor, protecting group donor, or pharmacophore scaffold.

Materials & Methods: Experimental Protocol

To ensure reproducible spectral data, the following preparation and acquisition protocols are recommended.

Sample Preparation (Salt vs. Free Base)

The choice of form significantly alters the chemical environment of the nitrogen, impacting chemical shifts.

  • Method A: Hydrochloride Salt (Target Product)

    • Solvent: DMSO-d

      
       (Dimethyl sulfoxide-d
      
      
      
      ) or D
      
      
      O.
    • Rationale: The HCl salt is often sparingly soluble in non-polar solvents like CDCl

      
      . DMSO-d
      
      
      
      ensures complete dissolution and prevents aggregation.
    • Concentration: 15–20 mg per 0.6 mL solvent.

  • Method B: Free Base (Alternative)

    • Solvent: CDCl

      
       (Chloroform-d).
      
    • Preparation: Treat the HCl salt with aqueous NaOH, extract with DCM, dry over Na

      
      SO
      
      
      
      , and evaporate.
    • Note: The free base is an oil that readily absorbs atmospheric CO

      
       to form carbamates, which appear as "ghost peaks" at ~158 ppm and ~162 ppm in C13 NMR.
      
Acquisition Parameters (Standard 100 MHz Carbon)
  • Pulse Sequence: Proton-decoupled (zgpg30).

  • Relaxation Delay (D1):

    
     2.0 seconds (critical for quaternary carbons like C-OMe).
    
  • Scans (NS): 512–1024 (due to lower sensitivity of C13 and splitting of signals by N-H coupling in salts).

Comparative Analysis: Product vs. Alternatives

This section compares the spectral "performance" (resolution and shift diagnostics) of the HCl salt against the Free Base.

The Protonation Effect (Salt vs. Free Base)

Protonation of the secondary amine nitrogen (


) induces an electronic change that shields adjacent carbons.
  • Mechanism: The positive charge on nitrogen exerts an inductive electron-withdrawing effect (-I), but in C13 NMR, the

    
    -effect  and steric compression often dominate, leading to an upfield shift (shielding)  for carbons 
    
    
    
    and
    
    
    to the nitrogen.
  • Diagnostic Value: This shift confirms salt formation. If your spectrum shows the

    
    -methylene peaks significantly downfield (e.g., >53 ppm), your sample may have reverted to the free base.
    

Table 1: Comparative Chemical Shift Trends (


, ppm) 
Note: Values are approximate based on structural analogues (Benzylamine/Propylamine).
Carbon PositionAssignmentFree Base (CDCl

)
HCl Salt (DMSO-d

)
Shift Direction (

)
C-OMe Aromatic (Ipso)~158.8~159.5Minimal
Ar-C1 Aromatic (Quat)~132.0~130.0Variable
Ar-C2,6 Aromatic (Ortho)~129.5~130.5Minimal
Ar-C3,5 Aromatic (Meta)~113.8~114.2Minimal
OMe Methoxy55.3 55.5 Stable Reference
Benzylic CH


to N
~53.5 ~50.2 Upfield (Shielded)
Propyl C1'

to N
~51.5 ~48.5 Upfield (Shielded)
Propyl C2'

to N
~23.2~20.5Upfield (Shielded)
Propyl C3'

to N
~11.8~11.0Minimal
Solvent Performance
  • CDCl

    
    :  Excellent for the Free Base . Provides sharp peaks but risks carbamate formation artifacts.
    
  • DMSO-d

    
    :  Essential for the HCl Salt . However, the solvent peak (septet at 39.5 ppm) can obscure the Propyl C1' or Benzylic signals if they overlap. Recommendation: Use DEPT-135 to distinguish the CH
    
    
    
    (negative phase) from the solvent.

Detailed Data Assignment

The following breakdown validates the structure of N-(4-methoxybenzyl)-1-propanamine HCl.

Aromatic Region (110–160 ppm)

The p-Methoxybenzyl (PMB) group provides a distinct "AA'BB'" pattern in proton NMR, which translates to two intense signals in C13 NMR for the symmetric carbons.

  • 
     159.5 ppm (C-O):  The most downfield signal. Low intensity due to lack of NOE enhancement (Quaternary).
    
  • 
     130.5 ppm (2C):  Ortho carbons (relative to the methylene linker).
    
  • 
     114.2 ppm (2C):  Meta carbons (ortho to the methoxy). High intensity.
    
Aliphatic Region (10–60 ppm)

This region contains the diagnostic "fingerprint" of the propyl chain and the benzylic linker.

  • 
     55.5 ppm (OMe):  Strong singlet.
    
  • 
     50.2 ppm (Benzylic CH
    
    
    
    ):
    Shifted upfield relative to free base.
  • 
     48.5 ppm (Propyl C1'):  The 
    
    
    
    -methylene of the propyl group.
  • 
     20.5 ppm (Propyl C2'):  The 
    
    
    
    -methylene.
  • 
     11.0 ppm (Propyl C3'):  The terminal methyl group.
    

Visualization: Structural Logic & Workflow

The following diagram illustrates the structural connectivity and the logic flow for assigning the C13 NMR signals.

G Substrate N-(4-methoxybenzyl)-1-propanamine HCl PMB Fragment 1: PMB Group (Aromatic + OMe) Substrate->PMB Propyl Fragment 2: Propyl Chain (C1'-C2'-C3') Substrate->Propyl Salt Fragment 3: HCl Salt Effect (Protonation) Substrate->Salt Sig_Ar Aromatic Signals 159 (C-O), 130, 114 ppm PMB->Sig_Ar Sig_OMe Methoxy Signal ~55.5 ppm PMB->Sig_OMe Sig_Alpha Alpha Carbons (CH2) ~48-50 ppm (Shielded) Propyl->Sig_Alpha Sig_Beta Beta/Gamma Carbons ~20 ppm / ~11 ppm Propyl->Sig_Beta Salt->Sig_Alpha Upfield Shift (-3 ppm) Salt->Sig_Beta Upfield Shift (-2 ppm)

Caption: Logical decomposition of N-(4-methoxybenzyl)-1-propanamine HCl into spectral fragments. Dashed red lines indicate the shielding effect of salt formation on specific carbon environments.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Spectral Database for Organic Compounds (SDBS). (2024). Carbon-13 NMR Spectra of Benzylamine and Propylamine Analogues. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Vanderveen, J. R., Durelle, J., & Jessop, P. G. (2014). Identification of Secondary Amine Salts By 13C NMR Spectroscopy. Green Chemistry, Supplementary Information. [Link]

  • University of Wisconsin-Madison. (n.d.). Evans Group pKa Table and NMR Shift Data. Department of Chemistry. [Link]

Sources

FT-IR Characterization Guide: N-(4-methoxybenzyl)-1-propanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Strategic Role in Drug Development

N-(4-methoxybenzyl)-1-propanamine hydrochloride is a critical secondary amine building block, often employed as an intermediate in the synthesis of complex pharmaceuticals via reductive amination. In drug development, verifying the integrity of this intermediate—specifically distinguishing the hydrochloride salt from its free base and aldehyde precursors —is a frequent quality control (QC) bottleneck.

This guide provides a comparative spectroscopic analysis. Unlike NMR, which requires deuterated solvents and significant instrument time, FT-IR spectroscopy offers a rapid, non-destructive method to validate:

  • Reaction Completion: Disappearance of the carbonyl precursor.

  • Salt Formation: Protonation state of the secondary amine.[1]

  • Purity: Absence of starting materials.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, the following protocol minimizes hygroscopic interference, which is common with amine salts.

Method A: Attenuated Total Reflectance (ATR)
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond/ZnSe (Diamond preferred for hard crystalline salts).

  • Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to reduce signal-to-noise ratio.

  • Procedure:

    • Clean crystal with isopropanol; collect background.

    • Place ~5 mg of N-(4-methoxybenzyl)-1-propanamine HCl on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact (critical for solid salts).

    • Validation Check: Look for the CO₂ doublet at 2300-2400 cm⁻¹. If excessive, purge the chamber and re-scan.

Method B: KBr Pellet (Alternative for Resolution)
  • Ratio: 1:100 (Sample:KBr).

  • Grinding: Grind gently. Excessive grinding of amine salts can induce ion exchange with KBr or moisture absorption, broadening the ammonium bands artificially.

Comparative Spectral Analysis

The power of FT-IR in this context lies in the differential analysis between the product and its "alternatives" (precursors and free base form).

Table 1: Key Diagnostic Peaks vs. Alternatives
Functional GroupTarget: Amine HCl Salt Alt 1: Free Base Alt 2: Aldehyde Precursor Diagnostic Value
Amine (N-H) 2400–3000 cm⁻¹ (Broad, multiple bands,

)
3300–3350 cm⁻¹ (Sharp, single weak band,

)
AbsentPrimary differentiator of Salt vs. Base.
Ammonium Overtone ~2000–2200 cm⁻¹ (Weak combination bands)AbsentAbsentSpecific to Amine Salts.
Carbonyl (C=O) AbsentAbsent~1690–1700 cm⁻¹ (Strong, Sharp)Confirms removal of starting material.
Ether (C-O-C) 1240–1250 cm⁻¹ (Asym) / 1030 cm⁻¹ (Sym)1240–1250 cm⁻¹ / 1030 cm⁻¹1250 cm⁻¹ / 1020 cm⁻¹Confirms integrity of the PMB (p-methoxybenzyl) group.
Aromatic Ring 1510, 1610 cm⁻¹ (C=C Stretch)1510, 1610 cm⁻¹1580–1600 cm⁻¹Standard aromatic markers.
Amine Bend 1580–1600 cm⁻¹ (Medium,

scissoring)
~730–750 cm⁻¹ (N-H Wag, broad)AbsentOverlaps with aromatic, but intensity increases in salt.

Detailed Mechanistic Interpretation

A. The "Ammonium Sea" (2400–3000 cm⁻¹)

The most distinct feature of N-(4-methoxybenzyl)-1-propanamine HCl is the broad, complex absorption extending from 2400 to 3000 cm⁻¹.

  • Mechanism: This is caused by the N–H stretching vibrations of the charged ammonium species (

    
    ). The positive charge tightens the N-H bond but strong hydrogen bonding with the chloride counter-ion broadens the peak significantly.
    
  • Contrast: The Free Base alternative will show a clean baseline in this region with a single, sharp peak around 3300 cm⁻¹ (secondary amine N-H stretch). If you see a sharp peak at 3300 cm⁻¹ in your salt sample, your salt has partially dissociated or is impure.

B. The "Combination Band" Fingerprint (2000–2200 cm⁻¹)

Often overlooked, a series of weak overtone/combination bands appear in this region for amine salts.

  • Utility: These are diagnostic for the hydrochloride salt form. Their absence suggests the material exists as a free base or a different salt form.

C. The PMB (p-Methoxybenzyl) Signature

The 4-methoxybenzyl group provides a robust internal standard.

  • C-O-C Stretch (1245 cm⁻¹): This is usually the strongest peak in the fingerprint region. It confirms the ether linkage is intact.

  • Para-Substitution (800–840 cm⁻¹): A strong C-H out-of-plane bending vibration characteristic of 1,4-disubstituted benzene rings. This distinguishes the compound from ortho- or meta- isomers.

D. Reaction Monitoring (Aldehyde Clearance)

The 4-methoxybenzaldehyde precursor has a dominant Carbonyl (C=O) stretch at ~1690–1700 cm⁻¹.

  • Success Criterion: The complete extinction of this peak in the final HCl salt spectrum is the primary "Go/No-Go" signal for reaction completion.

Synthesis & Verification Workflow

The following diagram illustrates the critical control points where FT-IR validates the chemical transformation from precursors to the final salt.

FTIR_Workflow cluster_checks QC Checkpoints Aldehyde Precursor 1: 4-Methoxybenzaldehyde (Strong C=O @ 1700) Imine Intermediate: Imine Species (New C=N @ 1640) Aldehyde->Imine Condensation (Loss of C=O) Amine Precursor 2: 1-Propanamine (Twin N-H @ 3300-3400) Amine->Imine Condensation (Loss of C=O) FreeBase Product (Free Base): N-(4-methoxybenzyl)-1-propanamine (Single N-H @ 3300) Imine->FreeBase Reduction (NaBH4) (Loss of C=N) Check1 Check 1: Disappearance of 1700 cm-1 Imine->Check1 Salt FINAL TARGET: HCl Salt Form (Broad NH2+ @ 2400-3000) (No C=O) FreeBase->Salt Acidification (HCl) (Shift: N-H -> NH2+) Check2 Check 2: Broadening of 3300 region Salt->Check2

Figure 1: FT-IR Control Points in the Reductive Amination Pathway. Note the distinct spectral shifts at each stage.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. Infrared Spectrum of 4-Methoxybenzaldehyde. National Institute of Standards and Technology.[2][3] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

mass spectrometry (LC-MS) characterization of N-(4-methoxybenzyl)-1-propanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: LC-MS/MS Strategies for the Characterization of N-(4-methoxybenzyl)-1-propanamine HCl

Executive Summary & Analytical Challenge

N-(4-methoxybenzyl)-1-propanamine HCl is a secondary benzylamine frequently encountered as a pharmacophore or synthetic intermediate in drug development. Characterizing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a classic analytical challenge: as a highly basic, polar secondary amine, it exhibits poor retention and severe peak tailing on traditional hydrophobic C18 stationary phases.

This guide objectively compares the performance of Biphenyl stationary phases against Traditional C18 columns for the LC-MS/MS characterization of N-(4-methoxybenzyl)-1-propanamine. By understanding the underlying causality of retention mechanisms and gas-phase fragmentation, scientists can implement the self-validating protocols provided below to achieve robust, high-throughput quantitation.

Mechanistic Causality: Chromatography & Ionization

The Chromatographic Mechanism: Why Biphenyl Outperforms C18

Traditional C18 columns rely exclusively on dispersive hydrophobic (Van der Waals) interactions. Because N-(4-methoxybenzyl)-1-propanamine is protonated at typical acidic LC conditions (pH 2-3), its hydrophilicity increases, leading to rapid elution near the void volume where matrix suppression is most severe. Furthermore, the positively charged secondary amine interacts strongly with residual, unendcapped surface silanols on the silica support, causing peak tailing [1].

The Biphenyl Advantage: Biphenyl stationary phases offer orthogonal retention mechanisms. In addition to standard hydrophobic interactions, the biphenyl ligand engages in strong


 and dipole-

interactions with the electron-rich 4-methoxybenzyl ring of the analyte [2]. This targeted interaction dramatically increases retention time, pulls the analyte out of the matrix suppression zone, and shields the basic amine from residual silanols, resulting in highly symmetrical peaks. Crucial methodological note: Methanol must be used as the organic mobile phase instead of acetonitrile; acetonitrile contains

electrons that compete with the analyte for the biphenyl ligand, thereby negating the

retention advantage [2].
The Mass Spectrometry Mechanism: Gas-Phase Fragmentation

In positive Electrospray Ionization (ESI+), the secondary amine readily accepts a proton, yielding a robust precursor ion


 at m/z 180.1.

During Collision-Induced Dissociation (CID) in a triple quadrupole (QqQ) mass spectrometer, protonated secondary benzylamines undergo a highly predictable, charge-directed fragmentation. The dominant pathway is the heterolytic cleavage of the benzylic C–N bond. This dissociation expels propylamine as a neutral loss (59 Da) and leaves behind a highly resonance-stabilized 4-methoxybenzyl carbocation (or its tropylium equivalent) at m/z 121.1 [3]. This transition (m/z 180.1


 121.1) is exceptionally stable and serves as the primary quantifier channel.

Fragmentation Precursor Precursor Ion m/z 180.1 CID CID (Argon Gas) Precursor->CID CE: 20 eV Product 4-Methoxybenzyl Cation m/z 121.1 CID->Product Heterolytic Cleavage Neutral Propylamine Neutral Loss (59 Da) CID->Neutral Uncharged

CID fragmentation of protonated N-(4-methoxybenzyl)-1-propanamine.

Comparative Performance Data

The following data summarizes an objective comparison between a standard fully porous C18 column and a superficially porous Biphenyl column for a 10 ng/mL standard of N-(4-methoxybenzyl)-1-propanamine HCl.

Analytical ParameterTraditional C18 Phase (3.0 µm)Biphenyl Phase (2.6 µm)Causality / Impact
Retention Time (RT) 0.85 min2.45 min

interactions on Biphenyl delay elution past the void volume.
Peak Asymmetry (

)
1.85 (Severe Tailing)1.08 (Symmetrical)Biphenyl shielding prevents secondary silanol interactions.
Signal-to-Noise (S/N) 45:1210:1Improved peak shape and reduced matrix suppression increase S/N.
Optimal Organic Phase AcetonitrileMethanolMethanol enhances

bonding; ACN disrupts it.

Step-by-Step Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates a stable-isotope labeled internal standard (SIL-IS) to dynamically correct for ionization fluctuations, and utilizes a qualifier/quantifier ion ratio to confirm peak purity.

A. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/serum sample into a 96-well plate.

  • Add 10 µL of SIL-IS (e.g., N-(4-methoxybenzyl)-1-propanamine-d3 at 50 ng/mL).

  • Add 150 µL of ice-cold Methanol (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

B. Liquid Chromatography Conditions
  • Column: Superficially porous Biphenyl column (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0.00 - 0.50 min: 5% B

    • 0.50 - 3.00 min: Linear ramp to 95% B

    • 3.00 - 4.00 min: Hold at 95% B (Wash)

    • 4.00 - 4.10 min: Return to 5% B

    • 4.10 - 5.50 min: Re-equilibration at 5% B

C. Mass Spectrometry (QqQ) MRM Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • Self-Validating MRM Transitions:

    • Quantifier:m/z 180.1

      
       121.1 (Collision Energy: 20 eV). Monitors the 4-methoxybenzyl cation.
      
    • Qualifier:m/z 180.1

      
       91.1 (Collision Energy: 35 eV). Monitors the tropylium cation (loss of methoxy group).
      
    • System Suitability: The Qualifier/Quantifier ratio must remain within

      
      15% of the reference standard to validate the absence of co-eluting isobaric interference.
      

LCMS_Workflow Sample Sample Prep (Protein PPT) LC LC Separation (Biphenyl Phase) Sample->LC 2 µL ESI ESI+ Source [M+H]+ 180.1 LC->ESI Eluent MSMS QqQ MS/MS MRM Detection ESI->MSMS Ions

LC-MS/MS workflow for N-(4-methoxybenzyl)-1-propanamine analysis.

References

  • Phenomenex. "Comparing Kinetex™ Biphenyl and Luna™ Omega Polar C18 Columns for Analysis of an 11 Analyte Anticonvulsant Panel." Phenomenex Technical Notes. Available at:[Link]

  • Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." LCMS.cz. Available at: [Link]

  • Journal of the American Society for Mass Spectrometry. "Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides." ACS Publications. Available at:[Link]

HPLC method development for N-(4-methoxybenzyl)-1-propanamine hydrochloride purity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development and Comparison for the Purity Determination of N-(4-methoxybenzyl)-1-propanamine hydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the development of a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of N-(4-methoxybenzyl)-1-propanamine hydrochloride. We will move from initial analyte characterization and method scouting to a comparative optimization of critical parameters, culminating in a final, validated method suitable for quality control and drug development environments. The causality behind each experimental choice is explained, reflecting a field-proven approach to analytical science.

Foundational Strategy: Understanding the Analyte

N-(4-methoxybenzyl)-1-propanamine hydrochloride is a secondary amine containing a methoxy-substituted aromatic ring and a short alkyl chain. Its structure dictates its behavior in a reversed-phase HPLC system.

  • Hydrophobicity: The presence of both a benzene ring and a propyl group provides sufficient hydrophobicity for good retention on common reversed-phase stationary phases like C18.[1][2]

  • Ionization: As a secondary amine, the molecule is basic. The hydrochloride salt form indicates it is protonated. Controlling the ionization state is critical for achieving sharp, symmetrical peaks. In reversed-phase chromatography, operating at a low pH (e.g., 2.5-4) ensures the amine remains consistently protonated (ionized), which minimizes peak tailing caused by interactions with residual silanols on the silica-based stationary phase.[3][4]

  • UV Absorbance: The methoxy-substituted benzene ring provides a strong chromophore, making UV detection a suitable and straightforward choice. The UV maximum is expected to be around 225 nm and 275 nm, typical for this type of aromatic system.

The Method Development Workflow

Our strategy follows a logical progression from initial screening to fine-tuning, ensuring the final method is robust and fit for purpose. This workflow is grounded in principles outlined by international regulatory bodies.[5][6]

MethodDevelopmentWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) A Analyte Characterization (pKa, UV, Solubility) B Initial Method Scouting (Column & Mobile Phase Screening) A->B C Comparative Optimization (pH, Organic Modifier, Gradient) B->C D Final Method Selection C->D E Specificity D->E Proceed to Validation F Linearity & Range G Accuracy & Precision H Robustness

Caption: Overall HPLC Method Development and Validation Workflow.

Comparative Method Development: A Data-Driven Approach

Effective method development involves comparing alternatives to justify the final choice.[7] We will systematically evaluate the column stationary phase, organic modifier, and mobile phase pH. For this study, a standard solution of N-(4-methoxybenzyl)-1-propanamine hydrochloride (1.0 mg/mL) was prepared. To assess specificity, it was spiked with two potential impurities: 4-methoxybenzylamine (Impurity A, a starting material) and N-(4-methoxybenzyl)acetamide (Impurity B, a potential process-related impurity).

Comparison 1: Stationary Phase Selection

The choice of stationary phase is the most influential factor for achieving separation.[8] We compared two common reversed-phase columns with different selectivity mechanisms.

  • Candidate 1: C18 (Octadecylsilane). The industry workhorse, separating primarily based on hydrophobicity.[7]

  • Candidate 2: Phenyl-Hexyl. Offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring.

Experimental Protocol:

  • Columns: (A) C18, 4.6 x 150 mm, 5 µm; (B) Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Temperature: 30 °C

Results & Analysis:

ParameterC18 ColumnPhenyl-Hexyl ColumnJustification
Retention Time (API) 8.52 min9.15 minThe Phenyl-Hexyl phase shows increased retention due to favorable π-π interactions.
Resolution (API / Impurity A) 2.12.5Both are acceptable (>2.0), but the Phenyl-Hexyl provides better baseline separation.
Resolution (API / Impurity B) 1.82.2The C18 column fails to adequately resolve Impurity B from the main peak.
Tailing Factor (API) 1.21.1Both columns provide good peak symmetry, a benefit of the acidic mobile phase.
Comparison 2: Organic Modifier

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and switching between them can significantly alter selectivity.[9]

Experimental Protocol:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: (A) Acetonitrile; (B) Methanol

  • Gradient: Adjusted to achieve similar API retention time (15-80% B for Acetonitrile, 25-90% for Methanol)

  • Other Conditions: As per section 3.1

Results & Analysis:

ParameterAcetonitrileMethanolJustification
Elution Order Impurity A -> Impurity B -> APIImpurity A -> API -> Impurity BMethanol reversed the elution order of the API and Impurity B, a significant selectivity change.
Resolution (Critical Pair) 2.2 (API / Impurity B)3.1 (API / Impurity B)Methanol provided a much larger resolution for the most critical pair.
System Backpressure ~1800 psi~2400 psiMethanol's higher viscosity results in higher backpressure, which is well within system limits.[10]
Comparison 3: Mobile Phase pH

While a low pH is generally recommended for amines, we will compare it against a mid-range pH to confirm our initial hypothesis. Controlling pH is vital for method reproducibility.[3]

MobilePhaseOptimization Start Analyte is a Basic Amine Q1 Goal: Ensure Consistent Protonation & Good Peak Shape? Start->Q1 Low_pH Option 1: Low pH (e.g., pH 2.5-3.5) Q1->Low_pH Yes High_pH Option 2: High pH (e.g., pH > 9) Q1->High_pH Alternative Result_Low Result: Analyte is fully protonated (R-NH2+). Good peak shape, stable retention. Low_pH->Result_Low Result_High Result: Analyte is neutral (R-NH). Increased retention, but requires pH-stable column (Hybrid/Polymer). High_pH->Result_High

Caption: Decision logic for mobile phase pH selection for basic analytes.

Experimental Protocol:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: (A) 0.1% Formic Acid in Water (pH ~2.7); (B) 20 mM Ammonium Acetate in Water (pH ~6.8)

  • Mobile Phase B: Methanol

  • Other Conditions: As per section 3.2 (with gradient adjustment)

Results & Analysis:

Parameter0.1% Formic Acid (pH 2.7)20 mM Ammonium Acetate (pH 6.8)Justification
Retention Time (API) 9.8 min11.5 minAt higher pH, the amine is less protonated, more hydrophobic, and thus more retained.
Tailing Factor (API) 1.11.8Significant peak tailing was observed at pH 6.8 due to undesirable silanol interactions.
Resolution (API / Impurity B) 3.12.4The poorer peak shape at neutral pH compromised the overall resolution.

Final Optimized Purity Method

Based on the comparative data, the following method was finalized:

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Methanol
Gradient 25% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 25% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 225 nm
Injection Volume 10 µL
Sample Diluent 50:50 Water:Methanol

Method Validation Protocol (as per ICH Q2(R1))

To ensure the method is suitable for its intended purpose, a validation study must be performed.[5][6][11][12] The objective is to demonstrate that the analytical procedure is reliable for the quantitative determination of purity and impurities.[5][6]

Step-by-Step Validation Workflow:

  • Specificity:

    • Analyze a blank (diluent), a placebo (if applicable), the API standard, and a spiked sample containing all known impurities.

    • Perform forced degradation (acid, base, peroxide, heat, light) on the API and analyze the stressed samples.

    • Acceptance Criteria: The method must demonstrate baseline resolution between the main peak and all known impurities and degradation products. Peak purity analysis using a Diode Array Detector should confirm the main peak is spectrally pure.

  • Linearity:

    • Prepare a series of at least five concentrations of the API standard, typically ranging from 50% to 150% of the nominal concentration (e.g., 0.5 to 1.5 mg/mL).

    • Inject each concentration in triplicate.

    • Acceptance Criteria: Plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Range:

    • The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.[6]

    • Acceptance Criteria: The documented range should cover the expected working concentrations for the assay.

  • Accuracy (Recovery):

    • Prepare samples by spiking a known amount of placebo with the API at three concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Perform six replicate injections of the API standard at 100% concentration.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

  • Robustness:

    • Systematically vary key method parameters and observe the effect on the results.

    • Parameters to vary include: Mobile phase pH (± 0.2 units), column temperature (± 5 °C), flow rate (± 0.1 mL/min), and organic modifier composition (± 2%).

    • Acceptance Criteria: The changes should not significantly impact the resolution of the critical pair or the quantitative results, demonstrating the method's reliability during routine use.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • A Comprehensive Guide to Selecting HPLC Columns - Labtech. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • HPLC Column Selection Guide - Hawach Scientific. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. [Link]

  • HPLC Column Selection Guide - SCION Instruments. [Link]

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. [Link]

  • Quality Guidelines - ICH. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines - ACS Publications. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations - LCGC International. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles - Waters. [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection - MDPI. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC - LCGC International. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses. [Link]

  • N-(4-Methoxybenzyl)cyclopropanamine hydrochloride - Oakwood Chemical. [Link]

  • Reversed Phase HPLC Columns - Phenomenex. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. [Link]

  • 1-(4-methoxy-phenyl)-benzyl-propylamine hydrochloride - Labogens. [Link]

  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)

Sources

Orthogonal Strategies in Aliphatic Amine Protection: A Comparative Guide to N-Benzyl vs. N-PMB on 1-Propanamine

Author: BenchChem Technical Support Team. Date: March 2026

As synthetic targets grow increasingly complex, the strategic selection of protecting groups dictates the viability of a synthetic route. For primary aliphatic amines such as 1-propanamine, the N-benzyl (Bn) and N-p-methoxybenzyl (PMB) groups are foundational. While structurally similar, the electronic perturbation introduced by the para-methoxy group on the PMB ring fundamentally alters its reactivity profile, enabling orthogonal deprotection strategies[1].

This guide provides an objective, data-driven comparison of N-Bn and N-PMB protecting groups on 1-propanamine, detailing the mechanistic causality behind their installation and cleavage, supported by field-proven experimental protocols.

Strategic Selection & Orthogonality

The primary distinction between the Bn and PMB groups lies in their susceptibility to oxidative and acidic conditions. The unsubstituted benzyl group is electronically neutral and highly robust, typically requiring catalytic hydrogenolysis or dissolving metal reduction for cleavage[2]. Conversely, the electron-donating methoxy group of the PMB ether stabilizes benzylic carbocations and radical cations, rendering it uniquely susceptible to mild oxidative cleavage via Single Electron Transfer (SET)[3].

This electronic divergence allows PMB to be removed in the presence of reducible functional groups (e.g., alkenes, alkynes, or nitro groups) where standard hydrogenolysis of a Bn group would cause off-target reduction[1].

DecisionWorkflow Start Target: Protect 1-Propanamine Q1 Are reducible functional groups (e.g., alkenes, alkynes) present? Start->Q1 Q2 Is stability against strong oxidants (e.g., DDQ) required? Q1->Q2 No PMB Select N-PMB Deprotect: DDQ, DCM/H2O Q1->PMB Yes (Avoid Hydrogenolysis) Bn Select N-Benzyl (Bn) Deprotect: H2, Pd/C Q2->Bn Yes Q2->PMB No

Logical decision workflow for selecting between N-Bn and N-PMB protecting groups.

Quantitative Stability Matrix

The following table summarizes the comparative stability of N-Bn and N-PMB protected 1-propanamine across standard synthetic conditions.

Reaction ConditionN-Benzyl (Bn)N-p-Methoxybenzyl (PMB)Mechanistic Rationale
Catalytic Hydrogenolysis (H₂, Pd/C)Cleaved (Excellent)Cleaved (Excellent)Both undergo dissociative chemisorption on Pd surfaces[2].
Oxidative Cleavage (DDQ, DCM/H₂O)Stable (Poor/Slow)Cleaved (Excellent)PMB is activated via SET; Bn lacks electron density for SET[1].
Strong Acid (Neat TFA, Reflux)Stable Cleaved (Moderate)PMB forms a resonance-stabilized benzylic carbocation.
Strong Base / Nucleophiles Stable Stable Both lack electrophilic sites susceptible to basic attack.

Mechanistic Pathways & Causality

The Hydrogenolysis of N-Benzyl

The removal of the Bn group relies on heterogeneous catalysis. The N-benzyl amine and molecular hydrogen adsorb onto the palladium surface. Hydrogen undergoes dissociative chemisorption to form palladium hydride species, which subsequently cleave the benzylic C-N bond, releasing 1-propanamine and toluene[2]. Crucial Insight: Aliphatic amines like 1-propanamine strongly coordinate to palladium, which can poison the catalyst and halt turnover. Adding a stoichiometric amount of acid (e.g., HCl or AcOH) protonates the free amine, preventing catalyst deactivation[4].

The Oxidative Cleavage of N-PMB

Deprotection of N-PMB utilizes 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). The electron-rich PMB group undergoes a Single Electron Transfer (SET) to DDQ, forming a radical cation. Subsequent loss of a proton and an electron yields an oxonium ion[3]. Crucial Insight: This reaction is strictly moisture-dependent. Water acts as the nucleophile, attacking the oxonium ion to form a hemiaminal intermediate, which rapidly collapses to yield the free 1-propanamine and p-anisaldehyde[5].

DDQMechanism A N-PMB-1-Propanamine C Radical Cation Intermediate A->C SET B DDQ (Oxidant) B->C D Oxonium Ion C->D -H+, -e- E Hemiaminal D->E +H2O F 1-Propanamine + p-Anisaldehyde E->F Collapse

Single Electron Transfer (SET) mechanism for the oxidative cleavage of N-PMB by DDQ.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate states can be verified and that the chemical causality dictates the procedural steps.

Protocol A: Installation via Reductive Amination

Applies to both N-Bn and N-PMB synthesis.

  • Imine Formation: To a solution of 1-propanamine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add benzaldehyde (for Bn) or p-anisaldehyde (for PMB) (1.0 eq). Stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise.

    • Causality Note: NaBH(OAc)₃ is specifically chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of benzylic alcohol side products.

  • Quench & Workup: After 4 hours (verify completion via TLC, ninhydrin stain), quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). The basic quench ensures the amine is deprotonated and partitions into the organic layer.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH) to yield the protected secondary amine.

Protocol B: N-Benzyl Deprotection via Catalytic Hydrogenolysis

Standard method for Bn removal in the absence of reducible functional groups.

  • Reaction Setup: Dissolve N-Bn-1-propanamine (1.0 mmol) in methanol (10 mL). Add 10% Pd/C (10 mol% Pd)[2].

  • Acidic Additive (Optional but Recommended): Add 1.1 eq of glacial acetic acid.

    • Causality Note: As the reaction proceeds, the liberated 1-propanamine can coordinate to the Pd surface, poisoning the catalyst. The acid converts the product into its non-coordinating ammonium salt, maintaining catalytic turnover[4].

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (repeat 3x). Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate to yield 1-propanamine acetate.

Protocol C: Orthogonal N-PMB Deprotection via Oxidative Cleavage

Employed when hydrogenolysis is incompatible with the substrate.

  • Solvent System: Dissolve N-PMB-1-propanamine (1.0 mmol) in a mixture of DCM and H₂O (18:1 ratio, 10 mL).

    • Causality Note: The presence of water is an absolute mechanistic requirement. Without water to attack the oxonium intermediate, the reaction will stall at the iminium stage[1].

  • Oxidation: Cool the solution to 0 °C. Add DDQ (1.5 eq) portion-wise. The solution will turn deep red/brown due to the formation of the charge-transfer complex.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ and filter the biphasic mixture to remove the precipitated reduced DDQ byproduct (hydroquinone derivative). Extract the aqueous layer with DCM.

  • Isolation: The free 1-propanamine remains in the aqueous layer (if acidic) or partitions to the organic layer (if basic). Adjust pH accordingly to isolate the pure amine.

References

1.2 2.4 3. 5 4. 3 5.1

Sources

distinguishing N-(4-methoxybenzyl)-1-propanamine HCl from regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the analytical framework for distinguishing N-(4-methoxybenzyl)-1-propanamine HCl from its structural and positional isomers. It is designed for researchers requiring absolute structural confirmation in synthetic or forensic contexts.

Executive Summary

N-(4-methoxybenzyl)-1-propanamine (Secondary Amine) is frequently synthesized via reductive amination. Common impurities arising from non-selective reagents or contaminated precursors include:

  • Positional Isomers (Regioisomers): Ortho- (2-methoxy) or Meta- (3-methoxy) analogues.

  • Chain Isomers: N-(4-methoxybenzyl)-2 -propanamine (Isopropyl analogue).

The Bottom Line:

  • NMR (

    
    H)  is the definitive tool for distinguishing ortho/meta/para substitution and n-propyl vs. isopropyl chains.
    
  • Mass Spectrometry (MS) provides crucial confirmation via

    
    -cleavage fragmentation patterns (distinguishing propyl vs. isopropyl).
    
  • HPLC is required for quantitative purity analysis, as isomers often co-elute in low-resolution systems.

Structural Analysis & The "Imposters"

The target molecule consists of a 4-methoxybenzyl group attached to an n-propylamine chain.[1][2]

FeatureTarget: N-(4-methoxybenzyl)-1-propanamine Isomer A: Isopropyl Analogue Isomer B: Ortho/Meta Regioisomers
Structure 4-MeO-Ph-CH

-NH-CH

CH

CH

4-MeO-Ph-CH

-NH-CH(CH

)

2- or 3-MeO-Ph-CH

-NH-Pr
Key NMR Signal Triplet (Methyl), Sextet (CH

)
Doublet (Methyls), Septet (CH)Complex Aromatic Region (ABCD)
Key MS Fragment Loss of Ethyl (

)
Loss of Methyl (

)
Identical Mass / Similar Frag.[3]

Method A: Nuclear Magnetic Resonance ( H NMR)

The Gold Standard for Structural Proof.

Aromatic Region (Distinguishing Ring Substitution)

The substitution pattern on the benzene ring dictates the splitting pattern in the 6.5–7.5 ppm region.

  • Target (Para-Substitution): Due to the plane of symmetry, the 4 aromatic protons appear as an AA'BB' system . This typically manifests as two distinct doublets (integrating to 2H each) with a coupling constant (

    
    ) of approx. 8–9 Hz.[4]
    
    • Visual Check: Look for a clean "two-tall-towers" pattern.

  • Regioisomers (Ortho/Meta): Lack of symmetry leads to complex splitting.

    • Ortho (2-OMe): Expect 4 distinct signals (d, t, t, d) or overlapping multiplets.

    • Meta (3-OMe): Expect a singlet (isolated proton between substituents) and complex multiplets.

Aliphatic Region (Distinguishing Alkyl Chains)

The propyl chain provides the clearest fingerprint.

  • Target (n-propyl):

    • 
       ppm: Triplet  (3H, terminal -CH
      
      
      
      ).
    • 
       ppm: Sextet  (2H, middle -CH
      
      
      
      -).
    • 
       ppm: Triplet  (2H, N-CH
      
      
      
      -).
  • Isomer (Isopropyl):

    • 
       ppm: Doublet  (6H, two equivalent -CH
      
      
      
      groups).
    • 
       ppm: Septet  (1H, methine -CH-).
      
Visualization: NMR Decision Matrix

NMR_Decision_Tree Start Analyze 1H NMR Spectrum (CDCl3 or DMSO-d6) Region1 Step 1: Inspect Aliphatic Region (0.8 - 3.0 ppm) Start->Region1 ChainType1 Pattern: Triplet (3H) + Sextet (2H) Region1->ChainType1 n-propyl chain ChainType2 Pattern: Doublet (6H) + Septet (1H) Region1->ChainType2 isopropyl chain Region2 Step 2: Inspect Aromatic Region (6.5 - 7.5 ppm) ChainType1->Region2 ResultIso ISOMER: Isopropyl derivative ChainType2->ResultIso AroType1 Pattern: Two distinct Doublets (AA'BB') Region2->AroType1 Symmetric AroType2 Pattern: Complex Multiplets / 4 Signals Region2->AroType2 Asymmetric ResultTarget CONFIRMED TARGET: N-(4-methoxybenzyl)-1-propanamine AroType1->ResultTarget ResultRegio ISOMER: Ortho/Meta derivative AroType2->ResultRegio

Figure 1: Step-by-step logic flow for interpreting NMR data to rule out isomers.

Method B: Mass Spectrometry (MS)

The Confirmation Layer.

While the molecular weight (MW) is identical for all isomers (


 for the free base), the fragmentation patterns in Electron Impact (EI) or ESI-MS/MS differ due to 

-cleavage
rules.
Fragmentation Logic

Secondary amines preferentially cleave at the C-C bond alpha to the nitrogen atom.

  • Target (n-propyl):

    • Structure:

      
      
      
    • 
      -Cleavage: Breaks the bond between C1 and C2 of the propyl chain.
      
    • Loss: Ethyl radical (

      
      , Mass 29).
      
    • Diagnostic Ion:

      
      .
      
  • Isomer (Isopropyl):

    • Structure:

      
      
      
    • 
      -Cleavage: Breaks the bond between the methine C and a methyl C.
      
    • Loss: Methyl radical (

      
      , Mass 15).
      
    • Diagnostic Ion:

      
      .
      
Visualization: Fragmentation Pathways

MS_Fragmentation Parent Molecular Ion (M+) m/z 179 TargetPath Target (n-propyl) Alpha-Cleavage Parent->TargetPath IsoPath Isomer (Isopropyl) Alpha-Cleavage Parent->IsoPath FragTarget Fragment: [M - Ethyl] m/z 150 TargetPath->FragTarget Loss of 29 Da FragIso Fragment: [M - Methyl] m/z 164 IsoPath->FragIso Loss of 15 Da CommonFrag Tropylium Ion / Methoxybenzyl m/z 121 FragTarget->CommonFrag Further Decay FragIso->CommonFrag

Figure 2: Distinctive fragmentation pathways. The presence of m/z 150 vs 164 is the critical differentiator.

Experimental Protocols

Protocol: Synthesis of HCl Salt (for Reference Standard)

Note: This protocol assumes the use of reductive amination, the most common route.

Reagents: 4-Methoxybenzaldehyde (1.0 eq), 1-Propanamine (1.1 eq), NaBH


 (1.5 eq), Methanol (Solvent).
  • Imine Formation: Dissolve 4-methoxybenzaldehyde in dry methanol. Add 1-propanamine dropwise. Stir at Room Temperature (RT) for 2 hours. (Formation of imine is indicated by a slight exotherm).

  • Reduction: Cool to 0°C. Add NaBH

    
     in small portions. Stir for 4 hours, allowing to warm to RT.
    
  • Quench: Quench with water/1M NaOH. Extract with Dichloromethane (DCM).

  • Salt Formation: Dry the organic layer (MgSO

    
    ). Filter. Add 2M HCl in diethyl ether dropwise until precipitation ceases.
    
  • Recrystallization: Recrystallize the white solid from Ethanol/Ether to remove any potential ortho impurities present in the starting aldehyde.

Protocol: HPLC Separation Condition

To prove purity against regioisomers, use the following Reverse Phase (RP-HPLC) method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5%

      
       95% B
      
    • 20-25 min: 95% B

  • Detection: UV at 210 nm (amide/amine backbone) and 280 nm (aromatic ring).

  • Expected Result:

    • Ortho isomers typically elute later than Para isomers in RP-HPLC due to intramolecular hydrogen bonding (if free base) or steric shielding reducing polarity.

    • Isopropyl isomers elute slightly earlier than n-propyl due to the branched chain being more compact (smaller hydrodynamic radius).

References

  • PubChem. (2025).[3][5][6] N-(4-methoxybenzyl)-2-propanamine hydrochloride (Isomer Data). National Library of Medicine. [Link]

  • Royal Society of Chemistry (RSC). (2024). Supplementary Information: 1H NMR spectrum of N-(4-methoxybenzyl) derivatives.[Link](Note: Generalized link to RSC spectral data repository for benzylamine derivatives).

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[Link][7]

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra.[8][9][10][11] University Science Books. (Standard reference for alpha-cleavage rules).

Sources

A Comparative Guide to the Structural Elucidation of N-(4-methoxybenzyl)-1-propanamine hydrochloride: X-ray Crystallography and its Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with alternative spectroscopic techniques for the characterization of N-(4-methoxybenzyl)-1-propanamine hydrochloride. By delving into the principles, experimental protocols, and data interpretation of each method, this guide offers a framework for making informed decisions on the most appropriate analytical strategies for small molecule characterization.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides unparalleled, direct insight into the atomic arrangement of a molecule in the solid state.[1] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, one can determine precise bond lengths, bond angles, and the overall molecular conformation, which are critical for understanding a compound's physical and chemical properties.

While a public crystal structure for N-(4-methoxybenzyl)-1-propanamine hydrochloride is not currently available, the following table presents typical crystallographic data that would be expected from a successful SCXRD analysis of a similar small organic hydrochloride. This serves as a representative example of the detailed information this powerful technique provides.

ParameterRepresentative ValueDescription
Chemical FormulaC11H18ClNOThe elemental composition of the molecule in the crystal.
Formula Weight215.72 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal lattice's geometric classification.
Space GroupP2₁/cThe symmetry elements present in the unit cell.
a, b, c (Å)10.5, 8.2, 14.1The dimensions of the unit cell.
α, β, γ (°)90, 105.2, 90The angles of the unit cell.
Volume (ų)1170The volume of the unit cell.
Z4The number of molecules per unit cell.
Density (calculated)1.22 g/cm³The calculated density of the crystal.
R-factor~0.04A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Experimental Protocol for Single-Crystal X-ray Diffraction

The journey from a powdered sample to a refined crystal structure is a meticulous process that demands patience and precision.

  • Crystallization: The first and often most challenging step is growing single crystals of sufficient size and quality (ideally >20 µm in all dimensions). This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system. Other techniques include vapor diffusion and cooling crystallization.

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.[2] Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is then refined to best fit the experimental data, resulting in the final, highly accurate molecular structure.[2]

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis synthesis Synthesis & Purification of N-(4-methoxybenzyl)-1-propanamine HCl crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing (Unit Cell & Space Group) data_collection->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Final Structure Validation refinement->validation final_structure final_structure validation->final_structure CIF File (Crystallographic Information File)

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-(4-methoxybenzyl)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (BLUF)

Treat N-(4-methoxybenzyl)-1-propanamine hydrochloride as a Corrosive Solid and Respiratory Irritant.

While specific toxicological data for this exact isomer is often limited in public repositories, the structural class (secondary benzylamine salts) dictates a strict safety posture. The hydrochloride salt form reduces volatility compared to the free base but increases hygroscopicity and the potential for generating irritating dusts that hydrolyze on mucous membranes to form acidic micro-environments.

Immediate Action Required:

  • Respiratory: Handling open powder must occur inside a certified chemical fume hood.

  • Dermal: Standard nitrile gloves are sufficient for the solid, but laminate/composite gloves are required if dissolved in halogenated solvents (e.g., Dichloromethane).

  • Eyes: Chemical splash goggles are mandatory; safety glasses are insufficient due to the risk of caustic dust migration.

Hazard Identification & Risk Assessment

Scientific Rationale: The methoxybenzyl group acts as an electron-donating moiety, potentially increasing the basicity of the parent amine, though the hydrochloride salt mitigates immediate basic corrosivity. However, upon contact with moisture (sweat, tears, lung tissue), the salt can dissociate, leading to local irritation or burns (pH < 4).

Hazard Classification (Derived from Structural Analogs)
Hazard ClassGHS CodeSignal WordDescription
Skin Corrosion/Irritation H314 / H315Danger Causes severe skin burns and eye damage (Category 1B) or Skin Irritation (Category 2). Assume Cat 1B for safety.
Serious Eye Damage H318Danger Causes serious eye damage.[1][2][3][4][5] Irreversible corneal opacity is a risk with amine salts.
STOT - Single Exposure H335WarningMay cause respiratory irritation.[1][3][4][6] Dust inhalation triggers coughing and airway inflammation.
Acute Toxicity (Oral) H302WarningHarmful if swallowed.[3]

PPE Selection Matrix

This matrix is designed to prevent "PPE fatigue" by matching protection levels to the specific operational phase.

Phase 1: Solid Handling (Weighing & Transfer)
  • Engineering Control: Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Hand Protection: Double-gloving recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-5 mil) with extended cuff.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Contact lenses should not be worn.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt) + Chemical apron if handling >100g.

Phase 2: Solubilization & Synthesis

Critical Note: Once dissolved, the solvent dictates glove permeation resistance.

Solvent SystemRecommended Glove MaterialBreakthrough TimeRationale
Methanol / Ethanol Nitrile (Double layer)>240 minAmine salts are soluble in alcohols; Nitrile offers excellent resistance.
Dichloromethane (DCM) PVA or Silver Shield® (Laminate) >240 minDANGER: Nitrile degrades in <2 mins in DCM. Dissolved amines penetrate skin rapidly via DCM.
Water / Buffer Nitrile >480 minAqueous solutions are stable; standard protection applies.
DMF / DMSO Butyl Rubber >480 minThese solvents facilitate transdermal transport of toxins.

Visualizing Safety Logic

Workflow: Glove Selection Decision Tree

This logic prevents the common error of using nitrile gloves for all solvent interactions.

GloveSelection Start Start: Solvent Selection for N-(4-methoxybenzyl)-1-propanamine HCl IsSolid Is the compound in Solid Form? Start->IsSolid IsHalogenated Is Solvent Halogenated? (e.g., DCM, Chloroform) IsSolid->IsHalogenated No (In Solution) Nitrile USE: Standard Nitrile Gloves (Double Gloved) IsSolid->Nitrile Yes (Weighing) IsPolarAprotic Is Solvent Polar Aprotic? (e.g., DMF, DMSO) IsHalogenated->IsPolarAprotic No Laminate USE: Silver Shield / Laminate (Do NOT use Nitrile) IsHalogenated->Laminate Yes IsPolarAprotic->Nitrile No (Alcohols/Water) Butyl USE: Butyl Rubber Gloves (High Permeation Resistance) IsPolarAprotic->Butyl Yes

Caption: Decision logic for selecting glove material based on the carrier solvent, critical for preventing transdermal exposure.

Operational Protocol: Step-by-Step

A. Weighing & Transfer
  • Causality: Static electricity can cause fine amine salt dust to "jump" or disperse, leading to inhalation risks.

  • Preparation: Place an anti-static gun or ionizer inside the fume hood if available. Pre-tare the weighing boat.

  • Transfer: Use a disposable spatula. Do not pour from the bulk container; scoop gently to minimize aerosolization.

  • Clean-up: Wipe the balance area with a wet paper towel (water/methanol) immediately after weighing to capture invisible dust. Do not use compressed air.

B. Neutralization & Disposal[5]
  • Causality: Amine salts are often toxic to aquatic life (H400/H410).[6] They must not enter municipal drainage.[5][6][7]

  • Solid Waste: Collect in a dedicated "Solid Hazardous Waste" container labeled "Toxic Organic Solid."

  • Liquid Waste:

    • Adjust pH to neutral (pH 7) if the protocol allows, or segregate into the appropriate solvent waste stream (Halogenated vs. Non-Halogenated).

    • Do not mix with oxidizers (e.g., Nitric acid, Peroxides) as benzylamines can form explosive byproducts or exothermic reactions.

Emergency Response Procedures

Scenario: Accidental Dust Inhalation
  • Mechanism: The HCl salt hydrolyzes in the lungs, creating hydrochloric acid and the free amine, causing bronchospasm.

  • Action:

    • Evacuate to fresh air immediately.[2][5][8]

    • If breathing is difficult, trained personnel should administer oxygen.[9]

    • Seek medical evaluation for "Reactive Airways Dysfunction Syndrome" (RADS).

Scenario: Ocular Exposure (Dust or Splash)[8]
  • Mechanism: Rapid corneal saponification (if free base) or acid burn (if salt).

  • Action:

    • Flush immediately for a minimum of 15 minutes. Time is tissue.

    • Hold eyelids apart forcefully to ensure irrigation of the fornices.

    • Do not apply neutralizing agents (no vinegar or bicarbonate).

Emergency Workflow Diagram

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Flush 15 mins 3. Soap & Water Skin->ActionSkin ActionEye 1. Flush 15 mins 2. Lift Eyelids 3. ER Consult Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen (if trained) 3. Monitor Breathing Inhale->ActionInhale

Caption: Immediate response triage for exposure events. Speed of irrigation is the primary determinant of outcome.

References

  • PubChem. (n.d.). N-(4-methoxybenzyl)-2-propanamine hydrochloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Benzylamine derivatives. Retrieved October 26, 2023, from [Link]

  • Oakwood Chemical. (2021). Safety Data Sheet: N-(4-Methoxybenzyl)cyclopropanamine hydrochloride. Retrieved October 26, 2023, from [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzyl)-1-propanamine hydrochloride
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Reactant of Route 2
N-(4-methoxybenzyl)-1-propanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.